Phospholine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122856-26-2 |
|---|---|
Molecular Formula |
C25H40NO8P |
Molecular Weight |
513.6 g/mol |
IUPAC Name |
[(1E,7E,9E)-3-(2-aminoethyl)-10-cyclohexyl-1-(3-ethyl-6-oxo-2,3-dihydropyran-2-yl)-3,6-dihydroxydeca-1,7,9-trien-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C25H40NO8P/c1-2-20-12-13-24(28)33-22(20)14-15-25(29,16-17-26)23(34-35(30,31)32)18-21(27)11-7-6-10-19-8-4-3-5-9-19/h6-7,10-15,19-23,27,29H,2-5,8-9,16-18,26H2,1H3,(H2,30,31,32)/b10-6+,11-7+,15-14+ |
InChI Key |
GAIPQMSJLNWRGC-VYTJGNNZSA-N |
Isomeric SMILES |
CCC1C=CC(=O)OC1/C=C/C(CCN)(C(CC(/C=C/C=C/C2CCCCC2)O)OP(=O)(O)O)O |
Canonical SMILES |
CCC1C=CC(=O)OC1C=CC(CCN)(C(CC(C=CC=CC2CCCCC2)O)OP(=O)(O)O)O |
Other CAS No. |
124123-09-7 |
Synonyms |
phoslactomycin B |
Origin of Product |
United States |
Foundational & Exploratory
Pharmacological Profile of Echothiophate Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide is a long-acting, irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2][3] Its primary clinical applications are in the management of chronic open-angle glaucoma and accommodative esotropia.[4][5] By inhibiting AChE, echothiophate iodide potentiates the effects of acetylcholine at cholinergic synapses, leading to physiological responses that are therapeutically beneficial in these conditions. This technical guide provides a comprehensive overview of the pharmacological profile of echothiophate iodide, including its mechanism of action, pharmacodynamics, pharmacokinetics, and toxicology, with a focus on quantitative data and detailed experimental methodologies.
Mechanism of Action
Echothiophate iodide exerts its pharmacological effects by irreversibly inhibiting the enzyme acetylcholinesterase (AChE).[2] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, terminating its action at the synaptic cleft.[6]
The inhibition of AChE by echothiophate iodide is a two-step process:
-
Reversible binding: Echothiophate iodide initially binds to the anionic site of the AChE enzyme.
-
Irreversible phosphorylation: The organophosphate group of echothiophate then forms a stable covalent bond with the serine hydroxyl group at the active site of AChE.[2]
This phosphorylation renders the enzyme inactive. The regeneration of active AChE is a very slow process, leading to a prolonged duration of action.[2] The accumulation of ACh at cholinergic synapses results in enhanced stimulation of both muscarinic and nicotinic receptors.
In the eye, the primary therapeutic effects are mediated through the stimulation of muscarinic receptors in the ciliary muscle and iris sphincter.[7]
Pharmacodynamics
The pharmacodynamic effects of echothiophate iodide are a direct consequence of the increased levels of acetylcholine at various cholinergic synapses.
Ocular Effects
-
Miosis: Increased ACh stimulation of muscarinic receptors on the iris sphincter muscle leads to pupillary constriction (miosis).[7]
-
Reduction of Intraocular Pressure (IOP): The primary therapeutic effect in glaucoma is the reduction of IOP. This is achieved through the contraction of the ciliary muscle, which increases the outflow of aqueous humor through the trabecular meshwork.[3][7]
-
Accommodation: Potentiation of cholinergic stimulation of the ciliary muscle also leads to an increase in accommodation.[7]
Systemic Effects
Systemic absorption of echothiophate iodide can lead to generalized cholinergic effects, including:
-
Cardiovascular: Bradycardia, hypotension.[4]
-
Gastrointestinal: Increased salivation, nausea, vomiting, abdominal cramps, diarrhea.[4]
-
Respiratory: Bronchoconstriction.
-
Neuromuscular: Muscle weakness, fasciculations.[5]
Quantitative Pharmacological Data
Table 1: Pharmacodynamic Parameters of Echothiophate Iodide
| Parameter | Value | Reference(s) |
| Onset of Miosis | ≤60 minutes | [4] |
| Peak IOP Reduction | 24 hours | [4] |
| Duration of Miosis | 1 to 4 weeks | [4] |
| Duration of IOP Reduction | Days to weeks | [4] |
Pharmacokinetics
Detailed pharmacokinetic data for echothiophate iodide in humans are limited. The primary route of administration is topical, as an ophthalmic solution.[4]
Table 2: Pharmacokinetic Parameters of Echothiophate Iodide
| Parameter | Description | Reference(s) |
| Absorption | Systemic absorption can occur following topical ophthalmic administration, particularly with higher concentrations or prolonged use. Nasolacrimal occlusion can minimize systemic absorption. | [2][8] |
| Distribution | Following systemic absorption, distribution is expected to be widespread, affecting various cholinergic synapses throughout the body. Specific data on volume of distribution is not available. | [2] |
| Metabolism | The metabolic fate of echothiophate iodide has not been extensively characterized in humans. It is presumed to undergo hydrolysis, although at a very slow rate from its binding to AChE. | [2] |
| Excretion | The routes and rates of excretion of echothiophate iodide and its potential metabolites are not well-documented. | [2] |
Toxicology
The toxicity of echothiophate iodide is primarily an extension of its pharmacological effects, resulting from excessive cholinergic stimulation.
Table 3: Toxicological Profile of Echothiophate Iodide
| Aspect | Description | Reference(s) |
| Acute Toxicity | Overdose can lead to a cholinergic crisis, characterized by severe muscarinic and nicotinic symptoms, including bradycardia, hypotension, severe muscle weakness, and respiratory failure. | [8] |
| Ocular Toxicity | Prolonged use has been associated with the development of cataracts. Other potential ocular side effects include conjunctival thickening and nasolacrimal duct obstruction. | [4] |
| Systemic Toxicity | Chronic systemic absorption can lead to a depression of plasma and erythrocyte cholinesterase levels. | [9] |
| Contraindications | Contraindicated in patients with active uveal inflammation and most cases of angle-closure glaucoma. | [4] |
| Drug Interactions | Potentiates the effects of other cholinesterase inhibitors, such as succinylcholine and certain pesticides. | [7] |
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a common method for determining the in vitro inhibition of acetylcholinesterase.
Objective: To quantify the inhibitory effect of echothiophate iodide on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Echothiophate iodide solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of echothiophate iodide in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Echothiophate iodide solution (or buffer for control)
-
-
Pre-incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding the AChE enzyme solution to each well.
-
Immediately add the ATCI substrate solution to all wells.
-
-
Measurement:
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of echothiophate iodide compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Workflow for in vitro acetylcholinesterase inhibition assay.
In Vivo Evaluation of Intraocular Pressure in a Rabbit Model
This protocol outlines a general procedure for assessing the IOP-lowering effects of echothiophate iodide in an animal model.
Objective: To determine the efficacy and duration of action of topically applied echothiophate iodide on IOP in rabbits.
Animals: New Zealand white rabbits.
Materials:
-
Echothiophate iodide ophthalmic solution (e.g., 0.125%)
-
Tonometer (e.g., Tono-Pen)
-
Topical anesthetic (e.g., proparacaine hydrochloride)
-
Animal restraining device
Procedure:
-
Acclimatization: Acclimate rabbits to the laboratory environment and handling procedures for at least one week.
-
Baseline IOP Measurement: Measure the baseline IOP of both eyes of each rabbit at several time points over a few days to establish a stable baseline.
-
Drug Administration:
-
Gently restrain the rabbit.
-
Instill a single drop of the echothiophate iodide solution into one eye (the contralateral eye serves as a control).
-
Apply gentle pressure to the nasolacrimal duct for approximately one minute to minimize systemic absorption.
-
-
IOP Monitoring:
-
Measure the IOP in both eyes at predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours, and then daily for up to a week) after drug administration.
-
Administer a topical anesthetic before each IOP measurement.
-
-
Data Analysis:
-
Calculate the mean IOP and standard deviation for both the treated and control eyes at each time point.
-
Compare the IOP in the treated eye to the baseline and to the control eye to determine the magnitude and duration of the IOP-lowering effect.
-
Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed changes.
-
Workflow for in vivo evaluation of intraocular pressure.
Signaling Pathways
Cholinergic Signaling at the Neuromuscular Junction
Echothiophate iodide's systemic effects are partly due to its impact on the neuromuscular junction.
Cholinergic signaling at the neuromuscular junction.
Muscarinic Receptor Signaling in the Ciliary Muscle
The therapeutic effect of echothiophate iodide in glaucoma is primarily mediated by the M3 muscarinic receptor signaling pathway in the ciliary muscle.[10][11]
M3 muscarinic receptor signaling in the ciliary muscle.
Conclusion
Echothiophate iodide is a potent, long-acting irreversible acetylcholinesterase inhibitor with well-established efficacy in the treatment of glaucoma and accommodative esotropia. Its mechanism of action, leading to the accumulation of acetylcholine at cholinergic synapses, results in significant pharmacodynamic effects on intraocular pressure and accommodation. While its clinical profile is well-documented, a notable gap exists in the publicly available quantitative data regarding its specific inhibitory potency (IC50, Ki) and detailed pharmacokinetic parameters. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of echothiophate iodide and similar compounds. Further research is warranted to fully elucidate its quantitative pharmacological and pharmacokinetic profile.
References
- 1. Physiology, Neuromuscular Junction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. drugs.com [drugs.com]
- 6. Acetylcholine - Wikipedia [en.wikipedia.org]
- 7. reference.medscape.com [reference.medscape.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Echothiophate iodide. The effect of 0.0625 per cent solution on blood cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of muscarinic receptor involvement in human ciliary muscle cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Muscarinic receptor subtypes in human iris-ciliary body measured by immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Cholinergic Pathways Using Phospholine Iodide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholine iodide, the commercial name for the organophosphate compound echothiophate iodide, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE). This comprehensive technical guide delves into the core principles of utilizing this compound iodide as a tool to investigate cholinergic pathways. It provides a detailed overview of its mechanism of action, experimental protocols for assessing its effects, and a summary of its impact on cholinergic signaling. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of neuroscience, pharmacology, and ophthalmology.
Introduction to this compound Iodide and Cholinergic Signaling
The cholinergic system, a cornerstone of the central and peripheral nervous systems, relies on the neurotransmitter acetylcholine (ACh) to modulate a vast array of physiological processes. These include muscle contraction, glandular secretion, and higher cognitive functions such as learning and memory. The signaling cascade is tightly regulated by the enzyme acetylcholinesterase (AChE), which rapidly hydrolyzes ACh in the synaptic cleft, terminating the signal.
This compound iodide (echothiophate iodide) is a powerful tool for studying this system due to its specific and irreversible inactivation of AChE. By forming a stable covalent bond with the serine residue at the active site of the enzyme, this compound iodide leads to a buildup of acetylcholine in the synapse. This prolonged and amplified stimulation of cholinergic receptors—both muscarinic and nicotinic—allows for the detailed investigation of their downstream signaling pathways and physiological effects.
Mechanism of Action of this compound Iodide
This compound iodide is an organophosphate compound that functions as an irreversible inhibitor of acetylcholinesterase. The primary mechanism involves the phosphorylation of the serine hydroxyl group within the active site of AChE. This covalent modification renders the enzyme non-functional. The regeneration of the enzyme is extremely slow, meaning that recovery of cholinergic function is dependent on the synthesis of new AChE molecules. This long-lasting effect makes this compound iodide a potent modulator of cholinergic transmission.
The accumulation of acetylcholine in the synaptic cleft leads to the overstimulation of postsynaptic cholinergic receptors. This can result in a state known as a cholinergic crisis, characterized by excessive muscarinic and nicotinic activation. The clinical manifestations of this include symptoms like increased salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE syndrome), as well as muscle fasciculations and paralysis.
Signaling Pathway of Acetylcholinesterase Inhibition by this compound Iodide
Caption: Mechanism of this compound Iodide action in the synaptic cleft.
Quantitative Data on this compound Iodide Effects
While the irreversible nature of this compound iodide's interaction with acetylcholinesterase makes the determination of a classic IC50 or Ki value complex and less commonly reported, its potent biological effects have been quantified in clinical and preclinical studies, particularly in the context of its ophthalmic use for glaucoma.
Table 1: Effect of Echothiophate Iodide on Intraocular Pressure (IOP) in Glaucoma Patients
| Study Population | Baseline Mean IOP (mmHg ± SD) | Post-Treatment Mean IOP (mmHg ± SD) | Treatment Details | Reference |
| Pseudophakic glaucoma patients | 30.4 ± 8.2 | 16.6 ± 4.2 | Adjunctive treatment with 0.125% echothiophate iodide | |
| Children with glaucoma after cataract extraction | 29.1 ± 5.3 | 19.6 ± 6.7 | Echothiophate iodide treatment |
Note: The studies cited are retrospective and involve patient populations already on other medications, highlighting the potent additive effect of echothiophate iodide.
Experimental Protocols
In Vitro Assay for Acetylcholinesterase Inhibition
The most common method for determining AChE activity is the Ellman assay, a spectrophotometric method that can be adapted to measure the inhibitory potential of compounds like this compound iodide.
Objective: To determine the rate of acetylcholinesterase inhibition by this compound iodide.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
This compound iodide (echothiophate iodide)
-
Acetylthiocholine iodide (ATChI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound iodide in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
This compound iodide solution at various concentrations (or buffer for control)
-
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period to allow for the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
Add the ATChI solution to each well to start the enzymatic reaction.
-
-
Measurement:
-
Immediately begin measuring the absorbance at 412 nm at regular intervals using the spectrophotometer. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion, which is produced when thiocholine (a product of ATChI hydrolysis) reacts with DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound iodide.
-
Plot the percentage of AChE inhibition against the logarithm of the this compound iodide concentration to determine the inhibitory profile. Due to the irreversible nature of the inhibition, the data will reflect the rate of inactivation rather than a classic equilibrium inhibition constant.
-
Workflow for In Vitro AChE Inhibition Assay
Caption: Experimental workflow for the in vitro AChE inhibition assay.
Preclinical Evaluation of Ophthalmic Formulations
Investigating the effects of this compound iodide in an ophthalmic context requires a preclinical workflow that assesses both efficacy and safety.
Objective: To evaluate the intraocular pressure-lowering effects and potential ocular toxicity of a this compound iodide formulation in an animal model (e.g., rabbits).
Procedure:
-
Animal Model: Utilize a suitable animal model with ocular anatomy similar to humans, such as New Zealand white rabbits.
-
Baseline Measurements: Acclimate the animals and obtain baseline measurements of intraocular pressure (IOP) using a tonometer, pupil diameter, and conduct a thorough ophthalmic examination (e.g., slit-lamp biomicroscopy, fundoscopy).
-
Drug Administration: Administer the this compound iodide formulation topically to one eye, with the contralateral eye receiving a vehicle control.
-
Time-Course Monitoring: Measure IOP and pupil diameter at multiple time points post-administration (e.g., 1, 2, 4, 8, 12, and 24 hours) to establish a time-response curve.
-
Ocular Safety Assessment: Perform regular ophthalmic examinations throughout the study to monitor for any signs of ocular irritation, inflammation, or other adverse effects.
-
Histopathology: At the end of the study, euthanize the animals and perform a histopathological examination of the ocular tissues to assess for any microscopic changes.
Workflow for Preclinical Ophthalmic Evaluation
Caption: Workflow for the preclinical evaluation of ophthalmic drugs.
Investigating Cholinergic Pathways: Muscarinic and Nicotinic Receptor Effects
The accumulation of acetylcholine following this compound iodide administration leads to the activation of both muscarinic and nicotinic acetylcholine receptors. These two receptor families have distinct signaling mechanisms and physiological roles.
-
Muscarinic Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged responses. They are involved in parasympathetic functions such as decreased heart rate, smooth muscle contraction, and glandular secretion.
-
Nicotinic Receptors: These are ligand-gated ion channels that mediate fast synaptic transmission. They are found at the neuromuscular junction, in autonomic ganglia, and in the central nervous system.
The overstimulation of these receptors by the excess acetylcholine induced by this compound iodide can lead to a cholinergic crisis, a state of excessive cholinergic activity with widespread physiological effects.
Cholinergic Crisis Signaling Pathway
Caption: Signaling cascade leading to cholinergic crisis.
Conclusion
This compound iodide is an invaluable pharmacological tool for the in-depth investigation of cholinergic pathways. Its irreversible inhibition of acetylcholinesterase provides a robust method for amplifying and prolonging cholinergic signaling, thereby facilitating the study of muscarinic and nicotinic receptor function and their downstream physiological consequences. The experimental protocols and workflows outlined in this guide provide a framework for researchers to effectively utilize this compound iodide in their studies, from basic in vitro characterization to preclinical ophthalmic evaluation. A thorough understanding of its mechanism of action and the resulting physiological effects is crucial for its safe and effective use in a research setting.
Echothiophate Iodide: A Technical Guide to its Impact on Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echothiophate iodide, an organophosphate compound, is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). By inactivating AChE, echothiophate iodide leads to an accumulation of ACh at cholinergic synapses, thereby potentiating and prolonging its effects. This comprehensive technical guide delves into the core mechanism of action of echothiophate iodide, its profound impact on synaptic transmission, and its clinical applications, primarily in the management of glaucoma and accommodative esotropia. The document further explores the quantitative effects of the drug, details relevant experimental protocols for its study, and outlines the potential for adverse effects, including the induction of a cholinergic crisis.
Introduction
Echothiophate iodide, available under the trade name Phospholine Iodide, is an organophosphate cholinesterase inhibitor.[1] Its primary therapeutic action stems from its ability to irreversibly bind to and inactivate acetylcholinesterase (AChE).[2] This inactivation leads to an accumulation of acetylcholine at neuromuscular junctions and other cholinergic synapses, resulting in enhanced and prolonged cholinergic stimulation.[3] This mechanism of action has been harnessed for therapeutic purposes, most notably in ophthalmology for the reduction of intraocular pressure in glaucoma and for the management of certain types of strabismus.[4] However, its potent and irreversible nature also necessitates a thorough understanding of its pharmacodynamics and potential for systemic toxicity.
Mechanism of Action at the Synaptic Level
The fundamental action of echothiophate iodide is the irreversible inhibition of acetylcholinesterase.[2] At cholinergic synapses, the arrival of a nerve impulse triggers the release of acetylcholine into the synaptic cleft. ACh then binds to postsynaptic receptors, initiating a response in the target cell, such as muscle contraction or glandular secretion.[3] To terminate this signal, ACh is rapidly hydrolyzed by AChE into choline and acetate.[3]
Echothiophate iodide, as an organophosphate, covalently binds to the serine residue at the active site of AChE.[2] This phosphorylation of the enzyme renders it inactive. The resulting AChE-echothiophate complex is extremely stable, and the recovery of enzyme activity is very slow, often requiring the synthesis of new enzyme molecules.[2] This prolonged inhibition leads to a buildup of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors.[3]
Impact on Synaptic Transmission
The accumulation of acetylcholine at the synapse due to echothiophate iodide administration has significant effects on both the peripheral and central nervous systems.
Neuromuscular Junction
At the neuromuscular junction, the excess acetylcholine continuously stimulates nicotinic receptors on the muscle fiber membrane, leading to initial muscle fasciculations and twitching.[5] However, prolonged depolarization can lead to a state of flaccid paralysis, as the voltage-gated sodium channels in the muscle membrane become inactivated and the muscle fiber becomes unresponsive to further stimulation. This is a critical aspect of the toxicity associated with organophosphates.
Autonomic Nervous System
In the eye, echothiophate iodide's effects are therapeutically beneficial for glaucoma. The increased acetylcholine stimulates muscarinic receptors in the ciliary muscle, causing its contraction.[3] This contraction widens the trabecular meshwork, facilitating the outflow of aqueous humor and thereby reducing intraocular pressure.[3] It also causes miosis (pupil constriction) through its action on the iris sphincter muscle.
Systemically, the potentiation of parasympathetic activity can lead to a range of effects, including bradycardia, hypotension, increased salivation, gastrointestinal distress, and bronchoconstriction.[6]
Quantitative Data on Clinical Efficacy
Clinical studies have demonstrated the efficacy of echothiophate iodide in lowering intraocular pressure (IOP) in patients with glaucoma.
| Study Population | Treatment Regimen | Baseline IOP (mean ± SD) | Final IOP (mean ± SD) | IOP Reduction | Reference |
| 24 eyes of pseudophakic glaucoma patients on maximal medical therapy | Echothiophate iodide 0.125% added to existing therapy | 30.4 ± 8.2 mmHg | 16.6 ± 4.2 mmHg | ≥20% in 75% of eyes; ≥30% in 63% of eyes | [7] |
| 32 eyes of 21 children with glaucoma after cataract extraction | Echothiophate iodide | 29.1 ± 5.3 mmHg | 19.6 ± 6.7 mmHg | Significant reduction in 31 of 32 eyes | [8] |
Experimental Protocols
Measurement of Acetylcholinesterase Activity (Ellman's Assay)
This colorimetric assay is a standard method for determining AChE activity.
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified spectrophotometrically at 412 nm.
Materials:
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Sample containing AChE (e.g., tissue homogenate, red blood cell lysate)
-
Echothiophate iodide or other inhibitor
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and DTNB in a cuvette.
-
Add the AChE sample to the cuvette and incubate for a short period.
-
To measure inhibited activity, pre-incubate the AChE sample with echothiophate iodide before adding it to the reaction mixture.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the change in absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition by comparing the activity of the inhibited sample to that of a control sample without the inhibitor.
Monitoring Neuromuscular Transmission
Principle: Repetitive nerve stimulation is used to assess the function of the neuromuscular junction. In the presence of an AChE inhibitor like echothiophate iodide, changes in the compound muscle action potential (CMAP) can be observed.
Procedure:
-
Place stimulating electrodes over a peripheral motor nerve (e.g., ulnar nerve).
-
Place recording electrodes over the corresponding muscle (e.g., adductor pollicis).
-
Deliver a train of electrical stimuli (e.g., train-of-four, tetanic stimulation) to the nerve.
-
Record the resulting CMAPs from the muscle.
-
In the presence of echothiophate iodide, a characteristic decrement in the CMAP amplitude with repetitive stimulation (fade) may be observed, indicating neuromuscular blockade.[7]
Visualizations
References
- 1. Cholinergic Crisis Symptoms: Signs, Treatment & Antidote [mamahealth.com]
- 2. Miosis from echothiophate in patients with total oculomotor nerve paralysis from intracranial abnormalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 7 Signs of a Cholinergic Crisis With Myasthenia Gravis | MGteam [mgteam.com]
- 6. drugs.com [drugs.com]
- 7. Serial repetitive nerve stimulation studies in organophosphorus poisoning indicate two distinct pathophysiological processes occur at the neuromuscular junction in the intermediate syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cholinergic crisis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Chemical Properties of Phospholine Iodide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phospholine Iodide, the brand name for the compound echothiophate iodide, is a potent, long-acting organophosphate and an irreversible inhibitor of acetylcholinesterase (AChE).[1] Primarily utilized in ophthalmology for the treatment of glaucoma and accommodative esotropia, its mechanism of action involves the potentiation of cholinergic activity in the eye.[2][3] This guide provides a comprehensive overview of the chemical and physical properties of this compound Iodide, its mechanism of action, pharmacokinetics, and pharmacodynamics. Detailed experimental protocols for its synthesis, acetylcholinesterase inhibition assays, and measurement of aqueous humor outflow are also presented.
Chemical and Physical Properties
Echothiophate iodide is a white, crystalline, water-soluble, and hygroscopic solid with a slight mercaptan-like odor.[4][5] When freeze-dried with potassium acetate, it appears as a white amorphous deposit.[4][6]
| Property | Value | Reference |
| Chemical Name | (2-mercaptoethyl) trimethylammonium iodide O,O-diethyl phosphorothioate | [4] |
| Molecular Formula | C9H23INO3PS | |
| Molecular Weight | 383.23 g/mol | |
| CAS Number | 513-10-0 | [1] |
| Appearance | White, crystalline, hygroscopic solid | [4][5] |
| Solubility | Water-soluble | [4] |
Mechanism of Action
This compound Iodide is an irreversible inhibitor of the enzyme acetylcholinesterase (AChE).[1] By covalently binding to the serine residue at the active site of AChE, it inactivates the enzyme, preventing the hydrolysis of acetylcholine (ACh).[1] This leads to an accumulation of ACh at cholinergic synapses, potentiating its effects on muscarinic and nicotinic receptors.[1][7]
In the eye, this enhanced cholinergic stimulation of the ciliary muscle and trabecular meshwork results in increased outflow of aqueous humor, leading to a reduction in intraocular pressure (IOP).[5][8]
Signaling Pathway
The primary signaling pathway affected by this compound Iodide is the cholinergic pathway within the eye, which regulates aqueous humor dynamics.
Caption: Cholinergic signaling at the neuromuscular junction in the eye.
Pharmacokinetics and Pharmacodynamics
| Parameter | Value | Reference |
| Onset of Miosis | ≤ 60 minutes | [3][9] |
| Peak IOP Decrease | 24 hours | [3][9] |
| Duration of Miosis | 1 to 4 weeks | [3][9] |
| Duration of IOP Reduction | Days to weeks | [3][9] |
| Systemic Absorption | Can be systemically absorbed | [2] |
| Effect on Cholinesterase | Depresses both plasma and erythrocyte cholinesterase levels after a few weeks of therapy | [4][10][11] |
Experimental Protocols
Synthesis of Echothiophate Iodide
A detailed, multi-step synthesis process for echothiophate iodide is outlined in patent literature. The process involves the reaction of 2-(dimethylamino)ethanethiol with diethylchlorophosphate, followed by quaternization with methyl iodide.
Caption: Simplified workflow for the synthesis of Echothiophate Iodide.
A detailed protocol can be adapted from the procedures described in patent US9708352B2.[12]
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Materials:
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Acetylcholinesterase (AChE) enzyme
-
This compound Iodide (inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of ATCI, DTNB, and AChE in phosphate buffer.
-
Add buffer, DTNB, and the inhibitor (this compound Iodide at various concentrations) to the wells of a 96-well plate.
-
Initiate the reaction by adding the AChE enzyme to the wells.
-
Add the substrate (ATCI) to start the reaction.
-
Immediately measure the absorbance at 412 nm over time. The rate of color change is proportional to the AChE activity.
-
Calculate the percentage of inhibition for each concentration of this compound Iodide and determine the IC50 value.
Caption: Workflow for the Ellman's acetylcholinesterase inhibition assay.
Measurement of Aqueous Humor Outflow Facility
This protocol describes an ex vivo method for measuring the facility of aqueous humor outflow in enucleated eyes.
Materials:
-
Enucleated animal eyes (e.g., porcine)
-
Perfusion apparatus with a pressure transducer and a fluid reservoir
-
Buffered saline solution
-
Cannulas
Procedure:
-
Cannulate the anterior chamber of the enucleated eye with two cannulas.
-
Connect one cannula to a fluid reservoir containing buffered saline to control the intraocular pressure (IOP).
-
Connect the second cannula to a pressure transducer to monitor the IOP.
-
Set a baseline IOP (e.g., 15 mmHg).
-
Apply a pressure-reducing device (e.g., Honan pressure reducer) to the cornea for a set duration (e.g., 5 minutes) at different pressures.
-
Record the peak IOP and the subsequent pressure decrease over time.
-
The rate of pressure decline is used to calculate the aqueous humor outflow facility.
Stability
This compound Iodide is a hygroscopic solid and should be stored under refrigeration (2° to 8° C) prior to reconstitution.[5] After reconstitution, the ophthalmic solution should be stored at room temperature (approximately 25° C) and not refrigerated.[9] A stability-indicating HPLC method can be developed and validated according to ICH guidelines to determine the stability of this compound Iodide in ophthalmic solutions under various stress conditions (e.g., heat, light, different pH values).[7][13][14][15]
Conclusion
This compound Iodide is a well-characterized acetylcholinesterase inhibitor with a long history of use in ophthalmology. Its potent and long-lasting effects on intraocular pressure make it a valuable therapeutic agent for glaucoma. This guide has provided a detailed overview of its chemical properties, mechanism of action, and relevant experimental protocols to aid researchers and drug development professionals in their understanding and utilization of this important compound.
References
- 1. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Echothiophate Iodide used for? [synapse.patsnap.com]
- 3. publications.aap.org [publications.aap.org]
- 4. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 7. Stability-Indicating HPLC Method for Simultaneous Determination of Chloramphenicol, Dexamethasone Sodium Phosphate and Tetrahydrozoline Hydrochloride in Ophthalmic Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 12. reference.medscape.com [reference.medscape.com]
- 13. fortunejournals.com [fortunejournals.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: In Vitro Acetylcholinesterase (AChE) Inhibition Assay Using Phospholine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine and terminating synaptic transmission.[1] The inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease, and is also the mechanism of action for various insecticides and nerve agents.[2][3] Consequently, in vitro assays to determine the inhibitory potential of compounds against AChE are fundamental in drug discovery and toxicology.[4]
Phospholine (echothiophate iodide) is a potent, long-acting organophosphate inhibitor of acetylcholinesterase.[5][6] It acts by irreversibly binding to the serine residue in the active site of the AChE enzyme.[6][7] Due to its well-characterized and potent inhibitory activity, this compound serves as an excellent positive control or reference compound in AChE inhibition assays.
This document provides a detailed protocol for an in vitro acetylcholinesterase inhibition assay using the Ellman method, with this compound as a reference inhibitor.[2][4] The protocol is designed for a 96-well plate format, suitable for medium to high-throughput screening of potential AChE inhibitors.
Signaling Pathway and Inhibition Mechanism
Acetylcholine, a key neurotransmitter, is released from the presynaptic neuron into the synaptic cleft, where it binds to and activates postsynaptic receptors. To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate. This compound (echothiophate iodide) is an organophosphate that acts as an irreversible inhibitor of acetylcholinesterase. It achieves this by phosphorylating a serine residue within the active site of the enzyme, rendering it unable to break down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged and excessive stimulation of cholinergic receptors.
Caption: Mechanism of Acetylcholine Signaling and Inhibition by this compound.
Experimental Workflow
The experimental workflow for the in vitro acetylcholinesterase inhibition assay is a multi-step process that begins with the preparation of reagents and the test compound, in this case, this compound. The subsequent steps involve the incubation of the enzyme with the inhibitor, followed by the addition of the substrate to initiate the enzymatic reaction. The progression of this reaction is then monitored by measuring the absorbance of the colored product over time using a microplate reader. The final step involves the analysis of the collected data to determine the extent of enzyme inhibition.
Caption: Experimental Workflow for the AChE Inhibition Assay.
Experimental Protocols
This protocol is adapted from the well-established Ellman's method.[2]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
This compound (echothiophate iodide)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
Multichannel pipette
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
AChE Solution (0.1 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a starting point of 0.1 U/mL is recommended.
-
ATCh Solution (10 mM): Dissolve acetylthiocholine iodide in deionized water to a final concentration of 10 mM. Prepare this solution fresh daily.
-
DTNB Solution (3 mM): Dissolve DTNB in phosphate buffer (pH 7-8) to a final concentration of 3 mM. Protect from light.
-
This compound Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound in deionized water. From this stock, prepare a series of dilutions in phosphate buffer to be used for the inhibition assay (e.g., ranging from 1 µM to 1 pM).
Assay Procedure (96-Well Plate):
-
Assay Plate Setup:
-
Blank: 120 µL Phosphate Buffer + 20 µL ATCh Solution + 20 µL DTNB Solution
-
Control (100% Activity): 100 µL Phosphate Buffer + 20 µL AChE Solution + 20 µL ATCh Solution + 20 µL DTNB Solution
-
Inhibitor Wells: 80 µL Phosphate Buffer + 20 µL this compound dilution + 20 µL AChE Solution + 20 µL ATCh Solution + 20 µL DTNB Solution
-
-
Pre-incubation: To each well (excluding the blank), add the appropriate volumes of phosphate buffer and either the this compound dilution or buffer (for the control). Then, add 20 µL of the AChE solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: To all wells, add 20 µL of the ATCh solution and 20 µL of the DTNB solution to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula:
% Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100
-
Plot the % Inhibition against the logarithm of the this compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).
Data Presentation
The quantitative results of the acetylcholinesterase inhibition assay with varying concentrations of this compound can be summarized in the following table. This format allows for a clear comparison of the inhibitory effects at different concentrations and the determination of the IC50 value.
| This compound Concentration (nM) | Average Rate (ΔAbs/min) | Standard Deviation | % Inhibition |
| 0 (Control) | 0.050 | 0.003 | 0 |
| 0.01 | 0.045 | 0.002 | 10 |
| 0.1 | 0.038 | 0.003 | 24 |
| 1 | 0.026 | 0.002 | 48 |
| 10 | 0.015 | 0.001 | 70 |
| 100 | 0.005 | 0.001 | 90 |
| 1000 | 0.001 | 0.0005 | 98 |
IC50 Value for this compound: Approximately 1.1 nM (as determined from a dose-response curve).
Conclusion
This application note provides a detailed and robust protocol for conducting an in vitro acetylcholinesterase inhibition assay using this compound as a reference inhibitor. The use of the spectrophotometric Ellman method in a 96-well format allows for efficient and reliable screening of potential AChE inhibitors. The provided workflows, diagrams, and data presentation guidelines are intended to assist researchers in accurately assessing the potency of novel compounds targeting acetylcholinesterase. Careful adherence to the protocol and appropriate data analysis will yield reproducible and meaningful results for drug discovery and development professionals.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of acetylcholinesterase activity by the Ellman assay: a versatile tool for in vitro research on medical countermeasures against organophosphate poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echothiophate Iodide (Professional Patient Advice) - Drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Frontiers | A rapid in vitro assay for evaluating the effects of acetylcholinesterase inhibitors and reactivators in the rat basolateral amygdala [frontiersin.org]
Application Notes and Protocols for Echothiophate Iodide Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of echothiophate iodide in rodent models, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows. Echothiophate iodide is a potent, long-acting, and irreversible organophosphate acetylcholinesterase (AChE) inhibitor.[1][2] In clinical settings, it is primarily used as a topical ophthalmic solution for the treatment of glaucoma and accommodative esotropia.[1][3] In preclinical research, rodent models are essential for studying its pharmacology, toxicology, and therapeutic potential.
Mechanism of Action
Echothiophate iodide exerts its effects by inhibiting the enzyme acetylcholinesterase (AChE). AChE is responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetate, which terminates the signal at cholinergic synapses. By irreversibly binding to the serine residue in the active site of AChE, echothiophate iodide leads to the accumulation of ACh in the synaptic cleft.[1] This accumulation results in hyperstimulation of muscarinic and nicotinic receptors, leading to various physiological effects.[4]
Signaling Pathway of Acetylcholinesterase Inhibition
Caption: Acetylcholinesterase Inhibition by Echothiophate Iodide.
Quantitative Data Summary
The following tables summarize quantitative data for the administration of echothiophate iodide and other relevant organophosphates in rodent models. Due to limited publicly available data specifically for echothiophate iodide in common rodent models, data from other organophosphates with similar mechanisms of action are included for reference and comparison.
Table 1: Toxicology Data for Echothiophate Iodide in Rats
| Parameter | Value | Administration Route | Species | Reference |
| LD50 | 174 mcg/kg | Not Specified | Rat | [5] |
Table 2: Dose-Response Data for Organophosphate Administration in Rodents
| Compound | Species | Administration Route | Dose | Effect | Reference |
| Echothiophate Iodide | Rat | Intracerebral Infusion (dentate gyrus) | Not specified | Dose-dependent increase in locomotor activity | [6] |
| Diazinon | Rat | Intraperitoneal (i.p.) | 13 mg/kg | Significant AChE inhibition in blood and brain | [6] |
| Diazinon | Rat | Intraperitoneal (i.p.) | 39 mg/kg | Further significant AChE inhibition in blood and brain | [6] |
| Monocrotophos | Rat | Oral (in drinking water) | 0.1 µg/ml | 10% inhibition of brain AChE activity after 8 weeks | [7] |
| Monocrotophos | Rat | Oral (in drinking water) | 1.0 µg/ml | 27% inhibition of brain AChE activity after 8 weeks | [7] |
| Diisopropyl fluorophosphate (DFP) | Mouse | Intraperitoneal (i.p.) | 1.7 - 2.0 mg/kg | Enzyme-inhibiting and behavioral effects indicative of OP toxicity | [8] |
| Paraoxon | Mouse | Topical | 2.3 - 2.7 mg | Enzyme-inhibiting and behavioral effects indicative of OP toxicity | [8] |
Experimental Protocols
Preparation of Echothiophate Iodide Solution
For Ophthalmic Administration (from commercial preparation):
Commercially available echothiophate iodide (e.g., Phospholine Iodide®) is supplied as a sterile powder for reconstitution.[2][9]
-
Aseptic Technique: Perform all steps under sterile conditions.
-
Reconstitution: Follow the manufacturer's instructions for reconstituting the sterile powder with the provided diluent. Common concentrations for clinical use are 0.03%, 0.06%, 0.125%, and 0.25%.[2]
-
Storage: Store the reconstituted solution as recommended by the manufacturer, typically at room temperature (~25°C or ~77°F), and discard after 4 weeks.[10]
For Systemic or Other Non-Ophthalmic Administration:
-
Weighing: Accurately weigh the desired amount of echothiophate iodide powder.
-
Dissolution: Dissolve the powder in a sterile, isotonic vehicle suitable for the intended administration route (e.g., sterile saline for injection). The solubility in water is high.[11]
-
Filtration: For intravenous or intracerebral administration, filter the solution through a 0.22 µm sterile filter to ensure sterility.
-
Storage: Prepare fresh solutions for each experiment to ensure potency and sterility.
Administration Routes in Rodent Models
1. Topical Ophthalmic Administration for Glaucoma Models:
This protocol is adapted from general procedures for inducing glaucoma in rodents and clinical use of echothiophate iodide.
-
Animal Restraint: Gently restrain the mouse or rat. Anesthesia is typically not required for topical administration.
-
Instillation: Instill one drop (approximately 5-10 µL for mice, 10-20 µL for rats) of the prepared echothiophate iodide solution onto the cornea of the eye.
-
Nasolacrimal Duct Compression: Gently apply pressure to the inner canthus of the eye for 1-2 minutes to minimize systemic absorption through the nasolacrimal duct.[3][4]
-
Frequency: Dosing frequency can range from once daily to twice daily, depending on the experimental design.[2]
-
Outcome Measures: Monitor intraocular pressure (IOP) using a tonometer suitable for rodents at baseline and at various time points after administration.
2. Intracerebral Infusion:
This protocol is based on a study that administered echothiophate iodide directly into the rat brain.[6]
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the target brain region (e.g., dentate gyrus).
-
Cannula Implantation: Implant a guide cannula into the target region and secure it with dental cement. Allow for a recovery period.
-
Infusion: On the day of the experiment, insert an infusion cannula through the guide cannula. Infuse a small volume (e.g., 0.5-1.0 µL) of the prepared echothiophate iodide solution at a slow, controlled rate.
-
Behavioral Assessment: After infusion, place the animal in an open field or other appropriate apparatus to measure locomotor activity and other behavioral parameters.
3. Systemic Administration (Intraperitoneal - IP):
This is a common route for assessing systemic effects of a compound.
-
Animal Restraint: Properly restrain the mouse or rat.
-
Injection Site: Locate the lower right or left quadrant of the abdomen.
-
Injection: Insert a 25-27 gauge needle at a 30-45 degree angle and inject the desired volume of the echothiophate iodide solution. The maximum recommended volume for an IP injection in a mouse is 10 ml/kg and in a rat is 10 ml/kg.
-
Monitoring: Observe the animal for signs of cholinergic toxicity (e.g., tremors, salivation, lacrimation, diarrhea, respiratory distress).
-
Tissue Collection: At the desired time point, euthanize the animal and collect blood and brain tissue for cholinesterase activity measurement.
Measurement of Acetylcholinesterase Activity
The Ellman assay is a widely used method for determining AChE activity.[12]
-
Tissue Preparation:
-
Blood: Collect blood samples (e.g., via cardiac puncture) into heparinized tubes.
-
Brain: Euthanize the animal and dissect the brain region of interest. Homogenize the tissue in an appropriate buffer (e.g., ice-cold saline or phosphate buffer).[13] Centrifuge the homogenate to pellet cellular debris and collect the supernatant.
-
-
Assay Procedure:
-
In a microplate, add the tissue sample (plasma, red blood cell lysate, or brain homogenate supernatant).
-
Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide (ATCI).
-
Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.
-
-
Data Analysis: Calculate AChE activity as a percentage of the activity in control (vehicle-treated) animals.
Experimental Workflow and Logic Diagrams
General Experimental Workflow for Evaluating Echothiophate Iodide in a Rodent Glaucoma Model
Caption: Workflow for a Rodent Glaucoma Study.
Logical Relationship for Dose-Finding Studies
Caption: Logic for a Dose-Finding Study.
References
- 1. Acetylcholinesterase Inhibition in Rats and Humans Following Acute Fenitrothion Exposure Predicted by Physiologically Based Kinetic Modeling-Facilitated Quantitative In Vitro to In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Iodide (Echothiophate Iodide for Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. UpToDate 2018 [doctorabad.com]
- 4. drugs.com [drugs.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. researchgate.net [researchgate.net]
- 7. Impact of chronic low dose exposure of monocrotophos in rat brain: Oxidative/ nitrosative stress, neuronal changes and cholinesterase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of polyhydroxyfullerenes on organophosphate-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 10. Diisopropyl fluorophosphate - Wikipedia [en.wikipedia.org]
- 11. The effect of echothiophate iodide on systemic cholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Acetylcholinesterase in Different Structures of the Rat Brain Following Soman Intoxication Pretreated with Huperzine A - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hakon-art.com [hakon-art.com]
Cell Culture Applications of Phospholine Iodide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholine iodide, the common trade name for echothiophate iodide, is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By covalently binding to the active site of AChE, it prevents the breakdown of the neurotransmitter acetylcholine (ACh), leading to an accumulation of ACh at cholinergic synapses.[1][3] While its clinical application is primarily in ophthalmology for the treatment of glaucoma and accommodative esotropia,[4][5] its robust mechanism of action presents a valuable tool for in vitro research in a variety of cell culture systems.
The significance of this compound iodide in cell culture extends beyond neuronal models. The discovery and characterization of non-neuronal cholinergic systems in a wide array of cell types—including cancer cells, immune cells, epithelial cells, and muscle cells—have opened new avenues for investigation.[6][7][8] These non-neuronal systems utilize acetylcholine as a local signaling molecule to regulate fundamental cellular processes such as proliferation, differentiation, apoptosis, and migration.[9][10][11] Consequently, this compound iodide can be employed as a chemical probe to modulate these pathways and elucidate the role of cholinergic signaling in diverse physiological and pathological contexts.
These application notes provide a comprehensive overview of the potential uses of this compound iodide in cell culture, complete with detailed protocols for its application and the assessment of its effects.
Principle of Action
This compound iodide (echothiophate iodide) is an organophosphate that irreversibly inhibits acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of acetylcholine.[1] This inhibition leads to an accumulation of acetylcholine in the vicinity of cholinergic receptors, resulting in their prolonged activation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The clinical evaluation of echothiophate (this compound iodide) in the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. mdpi.com [mdpi.com]
- 8. Acetylcholine beyond neurons: the non-neuronal cholinergic system in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Acetylcholinesterase and human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Long-Term Phospholine (Echothiophate) Exposure Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting long-term experimental studies on the effects of Phospholine (Echothiophate Iodide), a potent, irreversible organophosphate acetylcholinesterase inhibitor. The protocols and methodologies detailed herein are intended to guide research into the chronic toxicological effects of this compound on cellular and animal models, with a focus on neurotoxicity and associated signaling pathways.
Introduction
This compound (Echothiophate) is an organophosphorus compound primarily used in ophthalmic medicine to treat glaucoma by reducing intraocular pressure. Its mechanism of action involves the irreversible inhibition of acetylcholinesterase (AChE), leading to an accumulation of acetylcholine at nerve synapses. While its acute effects are well-documented, the consequences of long-term, low-dose exposure are less understood and are a subject of growing concern, particularly regarding potential neurotoxicity. Chronic exposure to organophosphates has been linked to a range of adverse effects, including cognitive deficits, anxiety, and neurodegenerative processes.
These guidelines provide detailed protocols for investigating the long-term impacts of this compound exposure using established in vitro and in vivo models. The key areas of investigation covered include acetylcholinesterase inhibition, cell viability and apoptosis, oxidative stress, and the perturbation of critical signaling pathways such as MAPK and PI3K/Akt.
Mechanism of Action: Acetylcholinesterase Inhibition
This compound acts as an irreversible inhibitor of acetylcholinesterase (AChE). It covalently binds to the serine residue in the active site of the enzyme, rendering it non-functional. This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors. The very slow rate of hydrolysis of the enzyme-inhibitor complex leads to prolonged effects, lasting a week or more.
Caption: Mechanism of this compound's irreversible inhibition of Acetylcholinesterase (AChE).
Data Presentation: Quantitative Summary Tables
The following tables summarize quantitative data from studies on organophosphate exposure. These values can serve as a reference for designing experiments and interpreting results.
Table 1: In Vitro Dose-Response Data for Organophosphates
| Organophosphate | Cell Line | Exposure Duration | Endpoint | IC50 / Effect Concentration | Reference |
| Diazinon | NB2a neuroblastoma | 8 weeks (chronic pre-exposure) | Neurite Outgrowth Inhibition | IC50 decreased by 20-90% upon subsequent acute exposure | |
| Chlorpyrifos | SH-SY5Y neuroblastoma | 5 days | Cell Viability (MTT) | ~43% decrease at 50 µM | |
| Parathion | SH-SY5Y neuroblastoma | 5 days | Cell Viability (MTT) | 20% decrease at 50 µM, 55% decrease at 100 µM | |
| Dichlorvos | SH-SY5Y neuroblastoma | 5 days | Cell Viability (MTT) | 80% decrease at 100 µM | |
| Phenyl saligenin phosphate | N2a neuroblastoma | 24 hours | Neurite Outgrowth | Concentration-dependent decrease (1-10 µM) | |
| Chlorpyrifos oxon | N2a neuroblastoma | 24 hours | Neurite Outgrowth | Concentration-dependent decrease (1-10 µM) | |
| Malaoxon | Rat PCLS | 24 hours | Cell Viability (Alamar Blue) | EC50 ~600 µmol/L | |
| Malathion | Rat PCLS | 24 hours | Cell Viability (Alamar Blue) | EC50 ~1100 µmol/L |
Table 2: In Vivo Organophosphate Exposure and Effects
| Organophosphate | Animal Model | Exposure Duration | Dose | Key Findings | Reference |
| Chlorpyrifos | Rat | 14 days | 2.5, 10, 18, 25 mg/kg/day | Deficits in Morris Water Maze; 30-60% plasma ChE inhibition | |
| Diisopropylfluorophosphate (DFP) | Rat | 14 days | 0.25 mg/kg/day | 50% AChE inhibition in hippocampus; learning & memory deficits | |
| Diisopropylfluorophosphate (DFP) | Rat | 21 days | 0.1, 0.2 mg/kg | ~75% reduction in AChE activity; cognitive deficits | |
| Soman | Rat | Single exposure | 50, 85 µg/kg | Increased open-field activity, learning deficits | |
| Various OPs | Rat | 13 weeks | Dietary | Neurobehavioral effects only at doses causing >20% ChE inhibition | |
| Diisopropylfluorophosphate (DFP) | Zebrafish larvae (5 dpf) | 6 hours | 15 µM | Marked AChE inhibition, paralysis, decreased oxygen consumption |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments to assess the long-term effects of this compound exposure.
General Experimental Workflow
A typical workflow for investigating long-term this compound exposure involves several stages, from model selection and exposure to endpoint analysis.
Caption: General workflow for long-term this compound exposure studies.
In Vitro Model: Human Neuroblastoma Cells (SH-SY5Y)
Objective: To assess the chronic neurotoxic effects of this compound on a human neuronal cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (Echothiophate Iodide)
-
96-well and 6-well culture plates
-
Reagents for specific assays (see below)
Procedure:
-
Cell Culture: Maintain SH-SY5Y cells in complete culture medium at 37°C in a humidified atmosphere with 5% CO2.
-
Dose-Finding Study (Acute Toxicity):
-
Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
After 24 hours, treat cells with a range of this compound concentrations (e.g., 1 nM to 1 mM) for 24-48 hours.
-
Assess cell viability using the MTT assay (Protocol 4.3.2) to determine the IC50 and select sub-lethal concentrations for the long-term study.
-
-
Long-Term Exposure:
-
Plate cells in appropriate culture vessels (e.g., 6-well plates).
-
Treat cells with selected sub-lethal concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM).
-
Maintain the cultures for an extended period (e.g., 7, 14, or 21 days), replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Include a vehicle control group (medium with the solvent used to dissolve this compound).
-
-
Endpoint Analysis: At the end of the exposure period, harvest cells for the various assays detailed below.
Key Experimental Protocols
Objective: To quantify the inhibition of AChE activity by this compound.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (produced from the hydrolysis of acetylthiocholine by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form a yellow product, which is measured at 412 nm.
Procedure:
-
Sample Preparation: Prepare cell lysates from control and this compound-treated cells by sonication or detergent lysis in a suitable buffer (e.g., phosphate buffer, pH 8.0). Determine the protein concentration of each lysate.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of cell lysate (or purified AChE standard)
-
10 µL of 10 mM DTNB
-
-
Incubation: Incubate the plate for 10 minutes at 25°C.
-
Initiate Reaction: Add 10 µL of 14 mM acetylthiocholine iodide to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10-15 minutes.
-
Calculation: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition of AChE activity is calculated as: % Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100
Objective: To assess the effect of long-term this compound exposure on cell viability and metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where metabolically active cells reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and perform the long-term this compound exposure as described in 4.2.
-
MTT Addition: After the exposure period, remove the culture medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO2 incubator.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Express the viability of treated cells as a percentage of the vehicle control.
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells exposed to this compound.
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the 3'-OH ends of fragmented DNA with labeled dUTPs. These labeled ends can then be visualized by fluorescence microscopy.
Procedure:
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides as described in 4.2.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Prepare the TdT reaction cocktail according to the manufacturer's instructions (typically containing TdT enzyme and fluorescently labeled dUTP).
-
Incubate the cells with the TdT reaction cocktail for 60 minutes at 37°C in a humidified chamber.
-
-
DNA Staining (Optional): Counterstain the nuclei with a DNA dye such as Hoechst 33342 or DAPI.
-
Imaging and Analysis: Mount the coverslips and visualize the cells using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.
Objective: To measure the generation of reactive oxygen species (ROS) in response to this compound exposure.
Principle: Cell-permeant dyes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate) are non-fluorescent until they are oxidized by intracellular ROS, at which point they emit a green fluorescence.
Procedure:
-
Cell Culture and Treatment: Culture and expose cells to this compound in a 96-well plate as described in 4.2.
-
Probe Loading:
-
Remove the culture medium and wash the cells with PBS.
-
Load the cells with a ROS-sensitive probe (e.g., 10 µM DCFDA) in serum-free medium for 30-60 minutes at 37°C.
-
-
Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Positive Control: Include a positive control group treated with a known ROS inducer (e.g., H2O2).
-
Analysis: Express the ROS levels in treated cells relative to the vehicle control.
Objective: To investigate the effect of this compound on the activation of MAPK and PI3K/Akt signaling pathways.
Procedure:
-
Protein Extraction: After long-term exposure, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated (activated) and total forms of key proteins (e.g., p-ERK, ERK, p-JNK, JNK, p-p38, p38, p-Akt, Akt).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Key Signaling Pathways in Organophosphate Toxicity
Long-term organophosphate exposure is known to induce cellular stress, leading to the activation of several key signaling pathways that regulate cell survival, apoptosis, and inflammation.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of cellular responses to external stressors. Organophosphates can induce oxidative stress, which in turn activates the three main MAPK subfamilies: ERK, JNK, and p38-MAPK. The balance between these cascades can determine cell fate, with JNK and p38 generally promoting apoptosis, while ERK is often associated with cell survival.
Caption: MAPK signaling pathway activation by this compound-induced oxidative stress.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in various diseases. Some studies suggest that organophosphates can inhibit the phosphorylation of Akt, thereby suppressing this pro-survival pathway and contributing to apoptosis.
Application Notes and Protocols for In Vivo Dosimetry of Echothiophate Iodide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of the enzyme acetylcholinesterase (AChE).[1][2] By inhibiting AChE, echothiophate iodide leads to an accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses, thereby potentiating and prolonging its effects.[2][3] This mechanism of action has led to its clinical use in ophthalmology for the treatment of glaucoma and accommodative esotropia.[1][3] In the context of in vivo research, precise dosimetry of echothiophate iodide is critical for achieving desired pharmacological effects while minimizing toxicity. These application notes provide detailed information on the dosimetry, experimental protocols, and relevant signaling pathways for the use of echothiophate iodide in preclinical research settings.
Data Presentation
Quantitative Toxicological Data
The following table summarizes the median lethal dose (LD50) of echothiophate iodide in various animal models and routes of administration. This data is crucial for dose-range finding studies and for establishing safety margins in experimental designs.
| Animal Model | Route of Administration | LD50 Value |
| Mouse | Oral | 5.1 mg/kg |
| Mouse | Intraperitoneal | 0.14 mg/kg (140 µg/kg) |
| Rat | Oral | 174 µg/kg |
| Rat | Subcutaneous | 174 µg/kg |
Data sourced from Material Safety Data Sheets.
Dosimetry in Ophthalmic Animal Studies
The following table outlines dosages of echothiophate iodide that have been used in ophthalmic studies in animal models. These are typically administered as topical eye drops.
| Animal Model | Concentration (% w/v) | Dosing Regimen | Observed Effects |
| Beagle Dog | 0.125% and 0.25% | Single topical dose | Reduced intraocular pressure and induced miosis |
| Cynomolgus Monkey | Not specified | Not specified | Induced formation of subcapsular cataracts |
Signaling Pathways
Echothiophate iodide's primary effect is the irreversible inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft. This excess acetylcholine then acts on its postsynaptic receptors, primarily muscarinic and nicotinic receptors, triggering a cascade of downstream signaling events.
Cholinergic Signaling Pathway
The inhibition of acetylcholinesterase by echothiophate iodide results in the potentiation of acetylcholine signaling at both muscarinic and nicotinic receptors.
Cholinergic signaling pathway affected by echothiophate iodide.
Muscarinic Receptor Signaling
Acetylcholine binding to muscarinic receptors, which are G-protein coupled receptors, initiates a variety of intracellular signaling cascades depending on the receptor subtype (M1-M5).
Muscarinic acetylcholine receptor signaling pathways.
Nicotinic Receptor Signaling
Nicotinic receptors are ligand-gated ion channels. Acetylcholine binding directly opens the channel, leading to a rapid influx of cations and depolarization of the cell membrane.
Nicotinic acetylcholine receptor signaling pathway.
Experimental Protocols
General Experimental Workflow for In Vivo Dosimetry
A typical workflow for an in vivo dosimetry study with echothiophate iodide involves careful planning, execution, and monitoring to ensure animal welfare and data integrity.
General experimental workflow for in vivo dosimetry.
Protocol for Subcutaneous Administration in Guinea Pigs
This protocol is adapted from a study investigating the effects of chronic echothiophate administration on muscarinic receptors in guinea pigs.
Materials:
-
Echothiophate iodide powder
-
Sterile saline (0.9% NaCl) for injection
-
Sterile vials and syringes with appropriate gauge needles (e.g., 25-27G)
-
Analytical balance
-
pH meter and adjustment solutions (if necessary)
-
Vortex mixer
-
70% ethanol for disinfection
Procedure:
-
Preparation of Dosing Solution:
-
On the day of the experiment, weigh the required amount of echothiophate iodide powder using an analytical balance under a fume hood.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., to achieve a dose of 20 µg/kg in an appropriate injection volume). Ensure the solution is thoroughly mixed using a vortex mixer.
-
Check the pH of the solution and adjust to physiological pH (~7.4) if necessary, using sterile acid or base.
-
Filter-sterilize the final solution through a 0.22 µm syringe filter into a sterile vial.
-
-
Animal Dosing:
-
Acclimatize adult guinea pigs to the laboratory conditions for at least one week prior to the experiment.
-
Weigh each animal accurately on the day of dosing to calculate the precise volume of the echothiophate iodide solution to be administered.
-
Gently restrain the animal.
-
Lift a fold of skin on the back of the neck (scruff) to create a tent.
-
Swab the injection site with 70% ethanol.
-
Insert the needle at the base of the skin tent, parallel to the body, into the subcutaneous space.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the echothiophate iodide solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site for a few seconds.
-
-
Post-Administration Monitoring:
-
Observe the animals closely for any signs of cholinergic toxicity immediately after injection and at regular intervals for the duration of the study.
-
Signs to monitor include salivation, lacrimation, urination, defecation (SLUD), muscle fasciculations, tremors, and respiratory distress.
-
Record all observations meticulously for each animal.
-
General Protocol for Intraperitoneal (IP) Injection in Rodents (Mice and Rats)
Materials:
-
Echothiophate iodide dosing solution (prepared as described above)
-
Sterile syringes and needles (25-27G for mice, 23-25G for rats)
Procedure:
-
Animal Restraint:
-
For mice, restrain the animal by scruffing the neck and back to immobilize the head and body, exposing the abdomen.
-
For rats, a two-person technique is often preferred, with one person restraining the animal and the other performing the injection.
-
-
Injection:
-
Tilt the animal's head downwards at a slight angle.
-
Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and cecum.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate to ensure the needle has not entered the bladder, intestines, or a blood vessel.
-
Inject the solution slowly. The maximum recommended injection volume is typically 10 ml/kg.
-
Withdraw the needle smoothly.
-
-
Post-Administration Monitoring:
-
Return the animal to its cage and monitor for signs of cholinergic toxicity as described in the subcutaneous protocol.
-
General Protocol for Intravenous (IV) Injection in Rodents (Mice and Rats via Tail Vein)
Materials:
-
Echothiophate iodide dosing solution (prepared as described above)
-
Sterile syringes and needles (27-30G for mice, 25-27G for rats)
-
A restraining device for the animal
-
A heat lamp or warm water to dilate the tail veins
Procedure:
-
Animal Preparation:
-
Place the animal in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to make the lateral tail veins more visible and accessible.
-
-
Injection:
-
Swab the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Inject the solution slowly. The maximum recommended bolus injection volume is typically 5 ml/kg.
-
If swelling occurs at the injection site, the needle is not in the vein; withdraw and try again at a more proximal site.
-
-
Post-Administration Monitoring:
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
-
Return the animal to its cage and monitor closely for immediate adverse reactions and signs of cholinergic toxicity.
-
Conclusion
The in vivo application of echothiophate iodide in a research setting demands a thorough understanding of its potent pharmacological and toxicological properties. The provided data, signaling pathway diagrams, and experimental protocols offer a comprehensive resource for scientists and researchers. Adherence to appropriate animal care and use guidelines, meticulous preparation of dosing solutions, and vigilant post-administration monitoring are paramount for the successful and ethical execution of in vivo experiments involving this compound.
References
Application Notes and Protocols: Phospholine Iodide as a Positive Control in Acetylcholinesterase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholine Iodide, also known as echothiophate iodide, is a potent, irreversible organophosphate inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[1][2][3] Its primary mechanism of action involves the formation of a stable, covalent bond with the serine residue at the active site of the cholinesterase enzymes, rendering them inactive.[4] This prolonged and potent inhibition makes this compound Iodide an excellent positive control for in vitro acetylcholinesterase inhibition assays. These assays are fundamental in the discovery and characterization of novel AChE inhibitors for the treatment of various neurological disorders, including Alzheimer's disease and myasthenia gravis, as well as for the screening of potential environmental toxins.[5]
This document provides detailed application notes and protocols for the use of this compound Iodide as a positive control in a standard colorimetric acetylcholinesterase assay based on the Ellman's method.[6][7]
Mechanism of Action of Acetylcholinesterase and Inhibition by this compound Iodide
Acetylcholinesterase is a serine hydrolase that catalyzes the breakdown of the neurotransmitter acetylcholine into choline and acetate, a process essential for terminating nerve impulses at cholinergic synapses. The catalytic mechanism involves a catalytic triad of serine, histidine, and glutamate residues within the enzyme's active site.
This compound Iodide acts as an irreversible inhibitor by mimicking the structure of acetylcholine. The phosphate group of this compound Iodide is attacked by the serine residue in the AChE active site, leading to the formation of a stable, phosphorylated enzyme that is resistant to hydrolysis. This effectively sequesters the enzyme, preventing it from breaking down acetylcholine.
Quantitative Data Summary
The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. While specific in vitro IC50 values for echothiophate iodide can vary depending on the experimental conditions (e.g., enzyme source, substrate concentration, incubation time), it is known to be a highly potent inhibitor. For the purposes of a positive control, a concentration that ensures near-complete inhibition is often used.
| Parameter | Value | Enzyme Source | Assay Condition |
| Typical Positive Control Concentration | 10 µM - 100 µM | Electric Eel Acetylcholinesterase | Ellman's Assay |
| Expected Inhibition | >90% | Electric Eel Acetylcholinesterase | Ellman's Assay |
Note: The optimal concentration of this compound Iodide for complete inhibition should be determined empirically for each specific assay system.
Experimental Protocols
Principle of the Ellman's Assay
The most common method for measuring AChE activity in vitro is the colorimetric method developed by Ellman and colleagues.[6][7] This assay utilizes acetylthiocholine (ATCh) as a substrate for AChE. The enzymatic hydrolysis of ATCh produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of color development is directly proportional to the AChE activity and can be measured spectrophotometrically at 412 nm. In the presence of an inhibitor like this compound Iodide, the rate of this reaction is significantly reduced.
Materials and Reagents
-
This compound Iodide (Echothiophate Iodide)
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCh)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate Buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Preparation of Reagents
-
Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.
-
DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer to achieve a final concentration of 10 mM.
-
ATCh Solution (75 mM): Dissolve an appropriate amount of acetylthiocholine iodide in deionized water to achieve a final concentration of 75 mM. Prepare this solution fresh before use.
-
AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay well should be optimized, but a starting point of 0.2 U/mL is recommended.
-
This compound Iodide Stock Solution (1 mM): Prepare a 1 mM stock solution of this compound Iodide in a suitable solvent (e.g., deionized water or DMSO). From this stock, prepare a series of dilutions to be used as the positive control. A final concentration of 100 µM in the assay well is expected to give near-complete inhibition.
Assay Protocol for 96-Well Plate
-
Assay Setup: In a 96-well microplate, set up the following reactions in triplicate:
-
Blank: 180 µL of Phosphate Buffer + 10 µL of DTNB solution.
-
Negative Control (100% Activity): 160 µL of Phosphate Buffer + 10 µL of DTNB solution + 10 µL of AChE solution.
-
Positive Control (this compound Iodide): 150 µL of Phosphate Buffer + 10 µL of DTNB solution + 10 µL of this compound Iodide solution (at the desired final concentration, e.g., 100 µM) + 10 µL of AChE solution.
-
Test Compound: 150 µL of Phosphate Buffer + 10 µL of DTNB solution + 10 µL of test compound solution + 10 µL of AChE solution.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor (this compound Iodide or test compound) to interact with the enzyme.
-
Initiation of Reaction: To each well (except the blank), add 20 µL of the ATCh solution to start the enzymatic reaction. The final volume in each well will be 200 µL.
-
Measurement: Immediately start measuring the absorbance at 412 nm using a microplate reader. Take readings every minute for a total of 10-15 minutes.
Data Analysis
-
Calculate the rate of reaction (V) for each well: Determine the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 Where:
-
V_control is the rate of reaction of the negative control.
-
V_inhibitor is the rate of reaction in the presence of the inhibitor (this compound Iodide or test compound).
-
Visualizations
Caption: Acetylcholinesterase signaling pathway and its inhibition by this compound Iodide.
Caption: Experimental workflow for the Ellman's acetylcholinesterase assay.
References
- 1. resource.aminer.org [resource.aminer.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Acetylcholinesterase inhibition in electric eel and human donor blood: an in vitro approach to investigate interspecies differences and human variability in toxicodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Potential off-target effects of echothiophate iodide in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with echothiophate iodide. The information focuses on potential off-target effects that may be encountered during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of echothiophate iodide?
A1: Echothiophate iodide is a potent, long-acting, and irreversible organophosphate inhibitor of acetylcholinesterase (AChE).[1][2] It covalently binds to the serine residue in the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.[1][2] This enhances parasympathetic nervous system activity.[1]
Q2: Are there any known off-targets for echothiophate iodide?
Q3: What are the common side effects observed with echothiophate iodide that could indicate off-target or exaggerated on-target effects?
A3: Most observed side effects are extensions of the drug's primary cholinergic mechanism due to systemic absorption. These can include both localized ocular effects and systemic effects.
-
Ocular Effects: Stinging, burning, tearing, eyelid twitching, redness, and blurred vision are common.[5] Iris cysts have also been reported.[5]
-
Systemic Cholinergic Effects: Systemic absorption can lead to a cholinergic crisis, with symptoms such as increased salivation, sweating, diarrhea, muscle weakness, and respiratory difficulties.[6]
-
Cardiovascular Effects: There have been reports of cardiac irregularities, and drug interaction databases suggest a potential risk of QTc prolongation, although the direct molecular targets for this effect have not been definitively identified for echothiophate iodide.[7][8]
Troubleshooting Guides
This section addresses specific issues researchers might encounter during their experiments with echothiophate iodide.
Issue 1: Unexpected cellular phenotype observed that is inconsistent with acetylcholinesterase inhibition.
-
Possible Cause: This could be due to an off-target effect of echothiophate iodide. As an organophosphate, it has the potential to interact with other serine hydrolases or proteins with reactive serine residues.
-
Troubleshooting Steps:
-
Literature Review: Conduct a thorough search for reported off-target effects of other organophosphate compounds, as they may share targets with echothiophate iodide.
-
In Silico Analysis: Use computational tools to predict potential off-target binding partners for echothiophate iodide. This can provide a list of candidates for experimental validation.
-
Experimental Validation: Employ techniques like the Cellular Thermal Shift Assay (CETSA) or Activity-Based Protein Profiling (ABPP) to identify novel protein targets. Detailed protocols for these methods are provided below.
-
Issue 2: Variability in experimental results between different cell lines or tissues.
-
Possible Cause: The expression levels of the primary target (AChE) and potential off-targets (e.g., BChE, other serine hydrolases) can vary significantly between different cell types and tissues. This differential expression can lead to varied responses to echothiophate iodide.
-
Troubleshooting Steps:
-
Target Expression Analysis: Quantify the protein expression levels of AChE and BChE in your experimental models using techniques like Western blotting or mass spectrometry.
-
Activity Assays: Measure the cholinesterase activity in your cell lysates or tissue homogenates to correlate with the observed effects.
-
Control Experiments: Use cell lines with known high and low expression of AChE and BChE as positive and negative controls to understand the contribution of each to the observed phenotype.
-
Issue 3: Difficulty in distinguishing between on-target and off-target effects.
-
Possible Cause: The accumulation of acetylcholine due to AChE inhibition can trigger a wide range of downstream signaling events, making it challenging to isolate a specific off-target effect.
-
Troubleshooting Steps:
-
Rescue Experiments: Attempt to rescue the observed phenotype by using antagonists for cholinergic receptors (e.g., atropine for muscarinic receptors, mecamylamine for nicotinic receptors). If the phenotype persists, it is more likely to be an off-target effect.
-
Use of Analogs: Synthesize or obtain inactive analogs of echothiophate iodide that cannot bind to AChE but retain the core chemical structure. If these analogs still produce the phenotype, it strongly suggests an off-target mechanism.
-
Genetic Approaches: Use siRNA or CRISPR/Cas9 to knock down or knock out the primary target (AChE). If the phenotype is still observed with echothiophate iodide treatment in these modified cells, it points to an off-target interaction.
-
Quantitative Data Summary
Currently, there is limited publicly available quantitative data on the off-target interactions of echothiophate iodide. The primary known interactions are with cholinesterases.
| Target | Compound | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| Acetylcholinesterase (AChE) | Echothiophate Iodide | Potent, irreversible inhibitor | - | - | [1][2] |
| Butyrylcholinesterase (BChE) | Echothiophate Iodide | Potent inhibitor | Data not available | Data not available | [3] |
Note: Specific Ki and IC50 values for echothiophate iodide's interaction with BChE are not consistently reported in the literature. Researchers are encouraged to determine these values empirically in their experimental system.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a method to assess the engagement of a compound with its target protein in a cellular environment. The principle is that ligand binding can alter the thermal stability of a protein.
1. Cell Culture and Treatment:
- Culture cells of interest to 80-90% confluency.
- Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
- Divide the cell suspension into two main groups: vehicle control (e.g., DMSO) and echothiophate iodide treatment.
- Incubate the cells with the compound or vehicle at 37°C for a predetermined time (e.g., 1 hour).
2. Thermal Challenge:
- Aliquot the cell suspensions into PCR tubes.
- Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a PCR cycler. Include an unheated control at 37°C.
- Immediately cool the samples on ice.
3. Lysis and Protein Solubilization:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer (e.g., RIPA buffer).
- Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
4. Protein Quantification and Analysis:
- Carefully collect the supernatant containing the soluble protein fraction.
- Quantify the total protein concentration in each sample.
- Analyze the soluble protein fraction by:
- Western Blot: To assess the stability of a specific candidate protein.
- Mass Spectrometry (MS): For proteome-wide analysis to identify unknown targets. This involves protein digestion, peptide labeling (e.g., with TMT tags), and LC-MS/MS analysis.
5. Data Analysis:
- For Western blot data, quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve in the presence of echothiophate iodide indicates target engagement.
- For MS data, specialized software is used to identify proteins with altered thermal stability in the presence of the compound.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Targets
Competitive ABPP can be used to identify the targets of echothiophate iodide among a class of enzymes, such as serine hydrolases, by competing with a broad-spectrum activity-based probe.
1. Proteome Preparation:
- Prepare a cell lysate or tissue homogenate from your model system in a suitable buffer (e.g., PBS).
- Determine the total protein concentration.
2. Competitive Inhibition:
- Aliquot the proteome. To each aliquot, add different concentrations of echothiophate iodide (or a vehicle control).
- Incubate at room temperature for 30 minutes to allow for the binding of echothiophate iodide to its targets.
3. Probe Labeling:
- Add a broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a reporter tag like biotin or a fluorophore) to each aliquot.
- Incubate for a specified time (e.g., 30 minutes) to allow the probe to label the remaining active serine hydrolases that were not inhibited by echothiophate iodide.
4. Analysis:
- Gel-Based Analysis (with fluorescent probe):
- Stop the reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled proteins using a fluorescence gel scanner. A decrease in the fluorescence intensity of a band in the echothiophate iodide-treated lanes compared to the control indicates that echothiophate iodide binds to that protein.
- Mass Spectrometry-Based Analysis (with biotinylated probe):
- Enrich the biotin-labeled proteins using streptavidin beads.
- Digest the enriched proteins on-bead (e.g., with trypsin).
- Analyze the resulting peptides by LC-MS/MS to identify and quantify the proteins. A reduction in the abundance of a protein in the echothiophate iodide-treated samples indicates it is a target.
Visualizations
Caption: On-target signaling pathway of echothiophate iodide.
Caption: Logical workflow for investigating potential off-target effects.
Caption: Simplified experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified workflow for Competitive Activity-Based Protein Profiling (ABPP).
References
- 1. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 2. Echothiophate - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Possible non-muscarinic miotic action of echothiophate iodide in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
- 6. CHOLINESTERASE INHIBITORS AND MULITSYMPTOM ILLNESSES - Gulf War and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. reference.medscape.com [reference.medscape.com]
Technical Support Center: Phospholine Iodide (Echothiophate Iodide)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of Phospholine Iodide (echothiophate iodide) in experimental setups to prevent its degradation and ensure experimental success.
Frequently Asked Questions (FAQs)
Q1: What is this compound Iodide and what is its primary mechanism of action?
A1: this compound Iodide is the commercial name for echothiophate iodide, an organophosphate compound.[1] It is a potent, long-acting, and irreversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine.[1][2][3] By forming a stable covalent bond with the active site of AChE, it leads to an accumulation of acetylcholine at cholinergic synapses, potentiating its effects.[3]
Q2: What are the primary factors that can cause degradation of this compound Iodide in an experimental setting?
A2: The primary degradation pathway for this compound Iodide in aqueous solutions is hydrolysis.[2] The rate of hydrolysis is significantly influenced by pH, with stability being greater in acidic conditions and degradation accelerating in neutral to alkaline solutions. Additionally, as a hygroscopic solid, the powder form is susceptible to degradation from moisture.[4][5][6] Exposure to light and elevated temperatures can also contribute to its degradation.
Q3: How should I store the lyophilized powder and reconstituted solutions of this compound Iodide?
A3:
-
Lyophilized Powder: Store under refrigeration at 2°C to 8°C.[6][7]
-
Reconstituted Ophthalmic Solution: Store at room temperature (approximately 25°C) and discard any unused solution after 4 weeks.[6][7]
-
Research Stock Solutions: For laboratory use, stock solutions should be stored in aliquots to avoid repeated freeze-thaw cycles. Store at -20°C for use within one month, or at -80°C for use within six months.[8]
Q4: What solvents are recommended for preparing stock solutions of this compound Iodide for in vitro experiments?
A4: this compound Iodide is slightly soluble in Dimethyl Sulfoxide (DMSO), methanol, and water.[8] The choice of solvent will depend on the specific requirements of your experimental system. For cell-based assays, it is crucial to consider the tolerance of the cells to the chosen solvent.
Troubleshooting Guide
Unexpected or inconsistent experimental results when using this compound Iodide may be due to its degradation. This guide will help you troubleshoot common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Reduced or no inhibition of acetylcholinesterase activity. | Degradation of this compound Iodide due to improper storage. | Prepare fresh stock solutions from the lyophilized powder. Ensure stock solutions are stored in single-use aliquots at -80°C for long-term storage or -20°C for short-term storage.[8] |
| Hydrolysis of this compound Iodide in the experimental buffer. | Ensure the pH of your experimental buffer is slightly acidic (pH < 7) if compatible with your assay. Avoid prolonged incubation in neutral or alkaline buffers. | |
| Inconsistent results between experiments. | Use of a stock solution that has undergone multiple freeze-thaw cycles. | Aliquot stock solutions into single-use volumes to prevent degradation from repeated temperature changes.[8] |
| Contamination of stock solution. | Use aseptic techniques when preparing and handling all solutions. Filter-sterilize solutions if appropriate for your experiment. | |
| Precipitate observed in the stock solution upon thawing. | Poor solubility or degradation. | To aid solubilization, you can warm the solution to 37°C and use an ultrasonic bath.[8] If a precipitate persists, it may indicate degradation, and a fresh solution should be prepared. |
Data Presentation
Stability of this compound Iodide (Echothiophate Iodide) in Aqueous Solution
| Condition | Relative Stability | Primary Degradation Pathway | Recommendation |
| Acidic pH (e.g., pH 4-6) | High | Slow Hydrolysis | Prepare and store solutions in slightly acidic buffers when possible. |
| Neutral pH (e.g., pH 7.0-7.4) | Moderate | Hydrolysis | Minimize the time this compound Iodide is in neutral buffers before use. |
| Alkaline pH (e.g., pH > 7.5) | Low | Rapid Hydrolysis | Avoid alkaline conditions. If necessary for the experiment, use the solution immediately after preparation. |
| Refrigerated (2-8°C) | High (for powder) | Minimal (if dry) | Store lyophilized powder under refrigeration.[6][7] |
| Room Temperature (~25°C) | Moderate (for reconstituted solution) | Slow Hydrolysis | Reconstituted ophthalmic solutions are stable for up to 4 weeks.[6][7] For research solutions, it is best to prepare them fresh. |
| Elevated Temperature (>30°C) | Low | Accelerated Hydrolysis | Avoid exposing solutions to high temperatures. |
| Exposure to Light | Moderate to Low | Photodegradation (potential) | Store solutions in amber vials or protect them from light. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Iodide
Materials:
-
This compound Iodide (Echothiophate Iodide) powder
-
Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Weigh out the required amount of this compound Iodide powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM solution, weigh out 3.83 mg.
-
Add the appropriate volume of DMSO to the tube.
-
To aid dissolution, gently warm the tube to 37°C and sonicate in an ultrasonic bath for a short period.[8]
-
Visually inspect the solution to ensure all the powder has dissolved.
-
Aliquot the stock solution into single-use, sterile, amber microcentrifuge tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[8]
Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This protocol is a generalized adaptation of the Ellman method for a 96-well plate format.
Materials:
-
This compound Iodide stock solution (prepared as in Protocol 1)
-
Purified acetylcholinesterase (AChE)
-
Assay Buffer (e.g., 0.1 M phosphate buffer, pH 7.4)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare Reagents:
-
Prepare a working solution of AChE in Assay Buffer.
-
Prepare a working solution of ATCI in Assay Buffer.
-
Prepare a working solution of DTNB in Assay Buffer.
-
-
Assay Setup:
-
In the wells of the 96-well plate, add your experimental samples, including a negative control (buffer only) and a positive control (AChE without inhibitor).
-
Add varying concentrations of your this compound Iodide working solution to the appropriate wells.
-
Add the AChE working solution to all wells except the negative control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add the DTNB working solution to all wells.
-
Add the ATCI working solution to all wells to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin reading the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each concentration of this compound Iodide compared to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for using this compound Iodide.
Caption: Troubleshooting decision tree for this compound Iodide degradation.
Caption: Simplified hydrolysis of this compound Iodide.
References
- 1. Echothiophate - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. This compound Iodide®(echothiophate iodide forophthalmic solution) [dailymed.nlm.nih.gov]
- 7. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 8. glpbio.com [glpbio.com]
Technical Support Center: Addressing Tachyphylaxis with Long-Term Phospholine Iodide Administration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis during long-term administration of Phospholine Iodide (echothiophate iodide).
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis in the context of this compound Iodide administration?
A1: Tachyphylaxis is a rapid decrease in the response to a drug following its repeated administration. In the context of long-term this compound Iodide use, this manifests as a diminished therapeutic effect, such as a reduced miotic response or a less effective lowering of intraocular pressure, even with consistent dosing.
Q2: What is the primary mechanism underlying tachyphylaxis to this compound Iodide?
A2: The primary mechanism is the downregulation of muscarinic acetylcholine receptors.[1] this compound Iodide is an irreversible acetylcholinesterase (AChE) inhibitor, leading to an accumulation of acetylcholine (ACh) in the synapse.[2] To compensate for the resulting chronic overstimulation, the cell reduces the number of muscarinic receptors on its surface, thereby decreasing its sensitivity to ACh.[1][3]
Q3: How quickly can tachyphylaxis to organophosphates like this compound Iodide develop?
A3: The development of tolerance can be observed within days to weeks of continuous administration. For instance, studies on organophosphate exposure in animal models have shown significant receptor downregulation within 7 to 14 days.[3] Functional changes, such as alterations in muscle contractility in response to stimulation, can also be observed within a similar timeframe.[1]
Q4: Are there strategies to mitigate or reverse tachyphylaxis to this compound Iodide in an experimental setting?
A4: Yes, several strategies can be employed:
-
Drug Holiday: Temporarily discontinuing the administration of this compound Iodide can allow for the resensitization of the cholinergic system as muscarinic receptors are replenished on the cell surface. The duration of the "holiday" would need to be determined empirically for your specific model.
-
Dosage Adjustment: While seemingly counterintuitive, in some instances of partial tachyphylaxis, a temporary increase in dosage might overcome the reduced receptor number to elicit a response. However, this approach should be used cautiously due to the potential for increased side effects.
-
Alternating Therapy: If applicable to the experimental design, alternating this compound Iodide with a cholinergic agonist that has a different mechanism of action or targets a different receptor subtype might delay the onset of tachyphylaxis.
Q5: What are the expected systemic side effects of long-term this compound Iodide administration that might be confounded with tachyphylaxis?
A5: Long-term administration can lead to systemic cholinergic side effects due to AChE inhibition in other parts of the body. These can include salivation, lacrimation, urination, defecation, gastrointestinal distress, and muscle weakness.[4] It is crucial to differentiate these systemic toxicities from a true tachyphylactic effect at the target tissue.
Troubleshooting Guides
Problem: Diminished Miotic Response to this compound Iodide Over Time
| Possible Cause | Troubleshooting Steps |
| Tachyphylaxis due to Muscarinic Receptor Downregulation | 1. Confirm Tachyphylaxis: Measure the miotic response at multiple time points during long-term administration to establish a trend of decreasing efficacy. 2. Implement a Drug Holiday: Cease this compound Iodide administration for a predetermined period (e.g., 1-2 weeks) and then re-challenge with the drug to observe if the miotic response is restored. 3. Quantify Receptor Density: Perform radioligand binding assays on tissues from a subset of animals to directly measure the density of muscarinic receptors and correlate it with the functional response. |
| Incorrect Drug Concentration or Formulation Instability | 1. Verify Concentration: Prepare a fresh solution of this compound Iodide and verify its concentration. 2. Check for Degradation: Ensure proper storage of the drug and its formulation to prevent degradation, which can lead to reduced efficacy. |
| Experimental Error in Measurement | 1. Standardize Measurement Technique: Ensure that the method for measuring pupillary diameter is consistent across all time points and between different operators. 2. Control for Environmental Factors: Maintain consistent lighting conditions during measurements, as this can significantly impact pupil size. |
Problem: High Variability in Response Between Experimental Subjects
| Possible Cause | Troubleshooting Steps |
| Biological Variability | 1. Increase Sample Size: A larger number of animals per group will help to reduce the impact of individual variations in response. 2. Use Genetically Homogenous Animal Strains: This can help to minimize genetic contributions to variability in drug response. |
| Inconsistent Drug Administration | 1. Standardize Administration Technique: Ensure that the volume and method of this compound Iodide administration (e.g., topical instillation) are consistent for all animals. 2. Train Personnel: All personnel involved in drug administration should be trained on the standardized protocol to minimize operator-dependent variability. |
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of long-term organophosphate administration.
Table 1: Muscarinic Receptor Downregulation Following Organophosphate Administration
| Organophosphate | Animal Model | Tissue | Duration of Treatment | Receptor Density Change (Bmax) | Reference |
| Diisopropylfluorophosphate (DFP) | Swine | Striatum | 14 days | ↓ 50% (from 2.1 to 1.0 pmol/mg protein) | [3] |
| Disulfoton | Rat | Cortex | 14 days | ↓ 28% | [2] |
Table 2: Functional Response Changes with Long-Term Organophosphate Exposure
| Organophosphate | Animal Model | Tissue/Response | Duration of Treatment | Observed Effect | Reference |
| Diazinon | Rat | Isolated Ileum Contractility | 14 days | Significantly higher contractions compared to non-treated rats. | [1] |
| Diazinon | Rat | Isolated Ileum Contractility | 28 days | Contractions decreased to a level similar to non-treated rats. | [1] |
Experimental Protocols
Protocol 1: Induction and Measurement of Tachyphylaxis to this compound Iodide in a Rabbit Model
Objective: To induce tachyphylaxis to topically administered this compound Iodide in rabbits and to measure the functional (miotic response) and molecular (muscarinic receptor density) consequences.
Materials:
-
New Zealand White rabbits
-
This compound Iodide (echothiophate iodide) ophthalmic solution (0.125%)
-
Digital pupillometer or calibrated calipers
-
Tropicamide (1%) ophthalmic solution (for baseline pupil dilation)
-
[3H]N-methylscopolamine ([3H]NMS) for radioligand binding
-
Scintillation counter
-
Tissue homogenizer
-
Centrifuge
Methodology:
-
Acclimatization and Baseline Measurements:
-
Acclimatize rabbits to handling and measurement procedures for one week.
-
Establish baseline pupillary diameter in both eyes under standardized dim lighting conditions. For a more consistent baseline, a mydriatic agent like tropicamide can be used, followed by a washout period before the experiment begins.
-
-
Induction of Tachyphylaxis:
-
Administer one drop of 0.125% this compound Iodide solution to one eye of each rabbit twice daily for 28 days. The contralateral eye will serve as a control.
-
Measure the pupillary diameter of both eyes at set time points (e.g., 1, 3, 7, 14, 21, and 28 days) prior to the morning dose.
-
-
Functional Assessment of Tachyphylaxis:
-
On day 29, after the final measurement, cease this compound Iodide administration.
-
Monitor the recovery of the miotic response by measuring pupillary diameter daily for one week.
-
-
Molecular Analysis:
-
At the end of the study (e.g., day 28 or after the recovery period), euthanize the animals.
-
Dissect the iris and ciliary body from both the treated and control eyes.
-
Prepare tissue homogenates for muscarinic receptor binding assays.
-
Perform saturation binding assays using [3H]NMS to determine the maximal binding capacity (Bmax) and dissociation constant (Kd) of muscarinic receptors in both treated and control tissues. A significant decrease in Bmax in the treated eye compared to the control eye is indicative of receptor downregulation.
-
Protocol 2: In Vitro Assay for Acetylcholinesterase (AChE) Inhibition
Objective: To quantify the level of AChE inhibition in tissues following this compound Iodide administration.
Materials:
-
Tissue homogenates (from Protocol 1 or other experimental samples)
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (pH 8.0)
-
Spectrophotometer
Methodology:
-
Sample Preparation:
-
Prepare tissue homogenates in phosphate buffer.
-
Determine the protein concentration of each homogenate using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add tissue homogenate, DTNB solution, and phosphate buffer.
-
Initiate the reaction by adding ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoic acid).
-
Measure the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of the reaction, which is proportional to the AChE activity.
-
Compare the AChE activity in tissues from this compound Iodide-treated animals to that of control animals to determine the percentage of inhibition.
-
Visualizations
Caption: Signaling pathway illustrating the development of tachyphylaxis to this compound Iodide.
Caption: Experimental workflow for studying this compound Iodide-induced tachyphylaxis.
References
- 1. Downregulation of nicotinic and muscarinic receptor function in rats after subchronic exposure to diazinon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of organophosphate exposure on muscarinic acetylcholine receptor subtype mRNA levels in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Down-regulation of muscarinic receptors in the striatum of organophosphate-treated swine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition [mdpi.com]
Technical Support Center: Mitigating Cardiovascular Side effects of Phospholine (Echothiophate) In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Phospholine (echothiophate) in vivo. The focus is on anticipating and mitigating the cardiovascular side effects of this irreversible acetylcholinesterase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the primary cardiovascular side effects observed with this compound (echothiophate) administration in in vivo models?
A1: this compound is a potent, long-acting cholinesterase inhibitor.[1] By inhibiting acetylcholinesterase, it leads to an accumulation of acetylcholine (ACh) at neuromuscular junctions and in the autonomic nervous system.[2] This excess ACh overstimulates muscarinic receptors in the heart and blood vessels, leading to characteristic cardiovascular side effects. The most commonly reported effects are bradycardia (a significant decrease in heart rate) and hypotension (a drop in blood pressure).[3] In severe cases, these effects can lead to arrhythmias and cardiovascular collapse.
Q2: What is the mechanism of action behind this compound-induced cardiovascular side effects?
A2: The cardiovascular side effects of this compound are a direct consequence of its mechanism of action. By irreversibly binding to and inactivating acetylcholinesterase, this compound enhances the effects of acetylcholine.[4] In the cardiovascular system, acetylcholine is the primary neurotransmitter of the parasympathetic nervous system.[2] Increased acetylcholine at the sinoatrial (SA) and atrioventricular (AV) nodes of the heart leads to a negative chronotropic effect (decreased heart rate).[5] Additionally, stimulation of muscarinic receptors on the endothelium of blood vessels can lead to the release of nitric oxide, causing vasodilation and a subsequent drop in blood pressure.[6]
Q3: What are the primary pharmacological agents used to mitigate these cardiovascular side effects?
A3: The primary mitigating agents fall into two main categories:
-
Anticholinergic Agents (Muscarinic Antagonists): Atropine is the classic and most commonly used agent in this class. It acts as a competitive antagonist at muscarinic receptors, directly blocking the effects of excess acetylcholine on the heart and blood vessels.[7] This helps to reverse bradycardia and, to some extent, hypotension.[8]
-
Cholinesterase Reactivators (Oximes): Pralidoxime is a key example. Its primary role is to reactivate acetylcholinesterase by cleaving the bond formed by the organophosphate inhibitor.[7] This addresses the root cause of the toxicity by restoring the normal breakdown of acetylcholine. While atropine manages the symptoms, pralidoxime helps to reverse the underlying enzyme inhibition.[8]
Q4: When should mitigating agents be administered in an experimental setting?
A4: Mitigating agents can be administered either prophylactically or as a treatment.
-
Prophylactic Administration: In this approach, the mitigating agent (e.g., atropine) is given before or concurrently with this compound. This is often done when the expected cardiovascular side effects are significant and could compromise the animal model's stability for the primary experimental endpoint.
-
Therapeutic Administration: Here, the mitigating agent is administered after the onset of cardiovascular side effects. This approach is used to study the toxic effects of this compound and the efficacy of the reversal agents. Continuous monitoring of cardiovascular parameters is crucial to determine the appropriate time for intervention.
Q5: Are there any known side effects of the mitigating agents themselves that I should be aware of?
A5: Yes, both atropine and pralidoxime have their own side effect profiles.
-
Atropine: Being a muscarinic antagonist, atropine can cause tachycardia (increased heart rate), mydriasis (pupil dilation), dry mouth, and reduced gastrointestinal motility.[9] In some cases, a paradoxical initial bradycardia can be observed with low doses of atropine before the heart rate increases.[2]
-
Pralidoxime: Pralidoxime is generally well-tolerated, but rapid administration can lead to neuromuscular blockade and laryngospasm. Other potential side effects include dizziness, blurred vision, and headache.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe, rapid-onset bradycardia and hypotension immediately following this compound administration. | 1. Dose miscalculation: The administered dose of this compound may be too high. 2. Rapid absorption: The route of administration may have led to unexpectedly fast systemic absorption. | 1. Immediate intervention: Administer a therapeutic dose of atropine (e.g., 0.02-0.04 mg/kg, IV or IP for a rat model) to stabilize the animal.[8] 2. Review protocol: Double-check all dose calculations and the preparation of the dosing solution. 3. Adjust administration: Consider a slower infusion rate or a different route of administration in future experiments to control the rate of absorption. |
| Atropine administration does not fully reverse bradycardia or hypotension. | 1. Insufficient atropine dose: The initial dose may not be adequate to counteract the level of cholinergic stimulation. 2. Delayed administration: Atropine may have been given too late, allowing for significant downstream effects. 3. Non-muscarinic effects: While less common, extremely high doses of cholinesterase inhibitors can have complex effects not fully reversible by atropine alone. | 1. Titrate atropine dose: Administer additional smaller doses of atropine every 5-10 minutes, monitoring cardiovascular parameters closely, until the desired effect is achieved or side effects of atropine (e.g., excessive tachycardia) become a concern.[8] 2. Administer pralidoxime: If not already given, administer pralidoxime to help reactivate acetylcholinesterase and reduce the overall cholinergic load. 3. Supportive care: Ensure the animal is well-hydrated and maintained at a normal body temperature. |
| Paradoxical bradycardia observed after atropine administration. | Vagal stimulation: A known, though not fully understood, effect of low doses of atropine is a transient decrease in heart rate before the expected increase.[2] | 1. Monitor closely: This effect is usually transient. Continue to monitor the ECG and blood pressure. 2. Administer a second, slightly higher dose: If the bradycardia persists or worsens, a subsequent, appropriate dose of atropine will typically overcome this effect and lead to an increase in heart rate.[2] |
| Development of significant tachycardia after atropine administration. | Atropine overdose: The dose of atropine may have been too high, leading to excessive blockade of muscarinic receptors. | 1. Discontinue atropine: Do not administer any further doses. 2. Monitor: The tachycardia will likely resolve as the atropine is metabolized. Monitor the animal to ensure the heart rate returns to a safe level. 3. Adjust future doses: In subsequent experiments, use a lower starting dose of atropine or titrate more slowly. |
| Inconsistent cardiovascular responses to this compound across experimental animals. | 1. Variability in animal physiology: Differences in age, weight, or underlying health status can affect drug responses. 2. Inconsistent dosing technique: Variations in the volume or rate of administration can lead to different absorption profiles. | 1. Standardize animal model: Use animals of a consistent age and weight range. Ensure all animals are healthy before the experiment. 2. Refine dosing technique: Use precise and calibrated equipment for administration. For IV infusions, use a syringe pump for a consistent rate. 3. Increase sample size: A larger number of animals per group can help to account for biological variability. |
Data Presentation
Table 1: Representative Quantitative Data on the Mitigation of Dichlorvos-Induced Cardiovascular Effects in a Rat Model
Note: This data is based on a study using dichlorvos, another organophosphate cholinesterase inhibitor, and serves as a representative example of the expected effects and their mitigation. The specific values may vary with this compound.
| Parameter | Control (Saline) | Dichlorvos (70 mg/kg, IP) | Dichlorvos + Atropine (10 mg/kg, IP) | Dichlorvos + Pralidoxime (20 mg/kg, IP) |
| Baseline Heart Rate (bpm) | 350 ± 25 | 345 ± 30 | 355 ± 20 | 348 ± 28 |
| Heart Rate post-treatment (bpm) | 340 ± 28 | 210 ± 45 | 330 ± 35 | 225 ± 50 |
| Time to first decline in heart rate (seconds) | N/A | 95 ± 15 | 180 ± 25 | 105 ± 20 |
| Mean Arterial Pressure (mmHg) post-treatment | 110 ± 10 | 75 ± 12 | 105 ± 15 | 80 ± 14 |
Data are presented as mean ± standard deviation. Based on findings from a study on dichlorvos in rats.[10]
Experimental Protocols
Key Experiment: In Vivo Mitigation of this compound-Induced Cardiovascular Effects in a Telemetered Rat Model
Objective: To continuously monitor cardiovascular parameters in conscious, unrestrained rats following administration of this compound and to assess the efficacy of atropine and pralidoxime in mitigating cardiovascular side effects.
Materials:
-
Male Wistar rats (250-300g)
-
Implantable telemetry devices for monitoring ECG, heart rate, and blood pressure
-
This compound (Echothiophate Iodide)
-
Atropine Sulfate
-
Pralidoxime Chloride
-
Sterile saline for injection
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for telemetry implantation
Methodology:
-
Telemetry Device Implantation:
-
Anesthetize the rat using isoflurane.
-
Surgically implant the telemetry transmitter in the abdominal cavity.
-
Place the blood pressure catheter in the descending aorta or femoral artery.
-
Position the ECG leads according to the manufacturer's instructions to obtain a clear signal.
-
Close the incisions and allow the animal to recover for at least one week.[11]
-
-
Acclimatization and Baseline Recording:
-
Acclimatize the telemetered rats to the experimental cages.
-
Record baseline cardiovascular data (heart rate, blood pressure, ECG) for at least 24 hours prior to the experiment to establish a diurnal rhythm.[12]
-
-
Experimental Groups (Example):
-
Group 1 (Control): Administer vehicle (e.g., sterile saline)
-
Group 2 (this compound): Administer a predetermined dose of this compound (e.g., via intraperitoneal (IP) or subcutaneous (SC) injection).
-
Group 3 (this compound + Atropine): Administer this compound followed by a therapeutic dose of atropine upon the onset of a defined cardiovascular change (e.g., a 20% drop in heart rate).
-
Group 4 (this compound + Atropine + Pralidoxime): Administer this compound, followed by atropine and pralidoxime.
-
-
Drug Administration:
-
Gently restrain the rat for injection.
-
Administer the compounds via the chosen route (e.g., IP).
-
Return the animal to its cage immediately after administration.
-
-
Data Collection and Analysis:
-
Continuously record heart rate, blood pressure, and ECG for a defined period post-administration (e.g., 4-24 hours).[12]
-
Analyze the data to determine the time to onset, magnitude, and duration of cardiovascular effects in each group.
-
Compare the cardiovascular parameters between the different treatment groups to assess the efficacy of the mitigating agents.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine significant differences between groups.
-
Mandatory Visualizations
Caption: Cholinergic signaling pathway and points of intervention.
Caption: Experimental workflow for in vivo cardiovascular studies.
References
- 1. Age-related hypotensive effect of atropine in unanesthetized spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiovascular and pulmonary effects of atropine reversal of oxymorphone-induced bradycardia in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Atropine augments cardiac contractility by inhibiting cAMP-specific phosphodiesterase type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of acetylcholinesterase inhibitors on the heart in acute myocardial infarction and heart failure: From cells to patient reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reference.medscape.com [reference.medscape.com]
- 7. The ability of atropine to prevent and reverse the negative chronotropic effect of fingolimod in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. Atropine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Analysis of Adverse Events of Cholinesterase Inhibitors and NMDA Receptor Antagonists on Arrhythmias Using the Japanese Adverse Drug Event Report Database - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models [frontiersin.org]
- 12. Monitoring of Heart Rate and Activity Using Telemetry Allows Grading of Experimental Procedures Used in Neuroscientific Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Phospholine (Echothiophate): A Comparative Guide to its Cross-Reactivity with Cholinesterases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Phospholine (echothiophate iodide) and its cross-reactivity with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This compound is a potent, long-acting, and irreversible organophosphate cholinesterase inhibitor.[1][2] Its primary clinical use is in ophthalmology for the treatment of glaucoma, where it reduces intraocular pressure by enhancing cholinergic activity in the eye.[2] Understanding its interaction with both major forms of cholinesterase is crucial for comprehensive research and drug development.
Executive Summary
Data Presentation
Due to the irreversible nature of this compound's inhibition, traditional IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by 50% at equilibrium, are less commonly reported. Instead, the efficacy of irreversible inhibitors is often described by the bimolecular rate constant (kᵢ), which reflects the rate of covalent bond formation between the inhibitor and the enzyme.
While direct comparative kᵢ values for this compound were not found, the following table presents data for chlorpyrifos-oxon, a structurally related organophosphate, to illustrate the differential sensitivity of human AChE and BChE to this class of inhibitors.
| Enzyme | Inhibitor | Bimolecular Rate Constant (kᵢ) (M⁻¹ min⁻¹) | Reference |
| Recombinant Human Acetylcholinesterase (rhAChE) | Chlorpyrifos-oxon | 9.3 x 10⁶ | [3] |
| Human Serum Butyrylcholinesterase (hBChE) | Chlorpyrifos-oxon | 1.65 x 10⁹ | [3] |
This data suggests that human BChE is approximately 177-fold more sensitive to inhibition by chlorpyrifos-oxon than human AChE.
Mechanism of Action and Signaling Pathways
This compound, as a cholinesterase inhibitor, prevents the breakdown of the neurotransmitter acetylcholine (ACh). This leads to an accumulation of ACh in the synaptic cleft and neuromuscular junctions, resulting in enhanced and prolonged cholinergic signaling. The inhibition of both AChE and BChE contributes to this effect, as both enzymes are capable of hydrolyzing acetylcholine.
The increased cholinergic stimulation affects various downstream signaling pathways. The following diagram illustrates the general mechanism of cholinesterase inhibition and a key signaling pathway impacted.
Experimental Protocols
The following is a detailed protocol for determining the inhibitory potency of a compound like this compound on AChE and BChE activity using the Ellman's method. This spectrophotometric assay is a widely accepted standard for measuring cholinesterase activity.
Protocol: Determination of IC50 for Cholinesterase Inhibition using Ellman's Method
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from human erythrocytes or recombinant source
-
Butyrylcholinesterase (BChE) from human serum
-
This compound (Echothiophate Iodide)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
2. Preparation of Solutions:
-
Enzyme solutions: Prepare stock solutions of AChE and BChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Substrate solutions: Prepare stock solutions of ATCI and BTCI in deionized water.
-
DTNB solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Inhibitor solutions: Prepare a series of dilutions of this compound in phosphate buffer to cover a range of expected inhibition (e.g., from 1 nM to 100 µM).
3. Experimental Workflow:
The following diagram outlines the key steps in the experimental workflow.
4. Assay Procedure (in a 96-well plate):
-
To each well, add:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
20 µL of DTNB solution
-
20 µL of this compound solution at various concentrations (or buffer for control)
-
-
Add 20 µL of the respective enzyme solution (AChE or BChE) to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time (e.g., 15 minutes) to allow the irreversible inhibitor to react with the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the corresponding substrate solution (ATCI for AChE, BTCI for BChE).
-
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-20 minutes using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.
5. Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the reaction without the inhibitor and V_inhibitor is the rate with the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
Conclusion
This compound is a potent, irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase. While quantitative data directly comparing its inhibitory potency against the human forms of these enzymes is limited, evidence from related organophosphate compounds suggests a potentially greater sensitivity of BChE to inhibition. The provided experimental protocol offers a standardized method for researchers to determine the specific inhibitory characteristics of this compound and other compounds on cholinesterase activity in their own laboratories. A thorough understanding of the cross-reactivity of such inhibitors is essential for advancing research in areas where cholinesterase activity is a key therapeutic target.
References
A Comparative Analysis of Phospholine (Echothiophate) and Other Organophosphate Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Phospholine (Echothiophate) with other organophosphate inhibitors. This analysis is supported by experimental data on their efficacy, mechanisms of action, and side-effect profiles, offering a comprehensive resource for informed decision-making in research and development.
Organophosphate inhibitors are a class of compounds that act by inhibiting acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine at cholinergic synapses, resulting in prolonged stimulation of cholinergic receptors. While this mechanism is harnessed for therapeutic purposes, particularly in ophthalmology, it is also the basis for the toxicity of many pesticides and nerve agents.
This compound (Echothiophate) is a potent, long-acting, and irreversible organophosphate inhibitor of acetylcholinesterase.[1] It is primarily used as an ophthalmic solution to treat glaucoma by reducing intraocular pressure.[2] This guide will compare this compound to other relevant organophosphate inhibitors, providing quantitative data, experimental protocols, and visual representations of key biological pathways.
Quantitative Comparison of Inhibitor Potency
The potency of organophosphate inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. The lower the IC50 value, the greater the potency of the inhibitor. The following table summarizes the IC50 values for this compound and other selected organophosphate inhibitors against acetylcholinesterase. It is important to note that direct comparisons of IC50 values are most accurate when determined under identical experimental conditions.
| Inhibitor | Active Metabolite | Target Enzyme | IC50 Value (M) | Source Organism for Enzyme |
| Echothiophate (this compound) | - | Acetylcholinesterase | Data not available in a directly comparable format | - |
| Parathion | Paraoxon | Acetylcholinesterase | ~1 x 10⁻⁷ | Rat Brain |
| Malathion | Malaoxon | Acetylcholinesterase | ~2.4 x 10⁻⁶ | Bovine Erythrocyte |
| Sarin | - | Acetylcholinesterase | Potency is extremely high, often measured by other kinetic constants | Human |
Note: The IC50 values presented are sourced from various studies and may have been determined under different experimental conditions, which can influence the results.
Comparative Efficacy in Glaucoma Management
This compound's primary clinical application is in the management of glaucoma, where it reduces intraocular pressure by enhancing aqueous humor outflow. Its efficacy has been compared to other miotics, such as pilocarpine.
| Drug | Mechanism of Action | Efficacy in Lowering Intraocular Pressure (IOP) | Frequency of Administration | Common Ocular Side Effects |
| Echothiophate (this compound) | Irreversible Acetylcholinesterase Inhibitor | More effective diurnal IOP reduction compared to pilocarpine.[3] | Less frequent (e.g., once or twice daily)[4] | Iris cysts, blurred vision, eyelid muscle twitching, potential for lens opacities and retinal detachment.[5] |
| Pilocarpine | Direct-acting Cholinergic Agonist | Effective, but may have less consistent diurnal control than echothiophate.[3] | More frequent (e.g., four times daily)[4] | Miosis (pupil constriction), brow ache, induced myopia.[3] |
Side-Effect Profile Comparison
The systemic and ocular side effects of organophosphate inhibitors are a direct consequence of their mechanism of action, leading to cholinergic overstimulation.
| Side Effect Category | This compound (Echothiophate) | Other Organophosphate Pesticides (e.g., Parathion, Malathion) |
| Ocular | Iris cysts, burning/stinging, blurred vision, myopia, eyelid twitching, potential for lens opacities and retinal detachment.[5] | Miosis is a common sign of exposure. |
| Systemic (due to absorption) | Bradycardia, hypotension, nausea, vomiting, diarrhea, increased salivation and sweating.[5][6] | SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, Gastrointestinal upset, Emesis), muscle weakness, respiratory depression, seizures.[6] |
Signaling Pathways and Mechanisms of Action
Cholinergic Signaling at the Neuromuscular Junction
Organophosphate inhibitors disrupt the normal functioning of the neuromuscular junction by preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, causing excessive stimulation of nicotinic acetylcholine receptors on the muscle fiber, resulting in fasciculations and paralysis.
Mechanism of Action in Glaucoma: Aqueous Humor Outflow
In the eye, this compound and other miotics increase the outflow of aqueous humor, the fluid that fills the front part of the eye. They achieve this by causing the ciliary muscle to contract. This contraction pulls on the trabecular meshwork, opening up the drainage channels and allowing more aqueous humor to flow out, thus reducing intraocular pressure.
Experimental Protocols
Determination of IC50 for Irreversible Acetylcholinesterase Inhibitors
The determination of the potency of irreversible inhibitors like this compound requires a kinetic approach, as the inhibition is time-dependent. The key parameters to determine are the inhibition constant (Kᵢ), which reflects the initial binding affinity, and the inactivation rate constant (kᵢₙₐ꜀ₜ), which represents the rate of covalent bond formation.
Materials:
-
Purified acetylcholinesterase (e.g., from electric eel or recombinant human)
-
Acetylthiocholine (ATC) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (e.g., pH 7.4)
-
Organophosphate inhibitor stock solution (in a suitable solvent like ethanol or DMSO)
-
96-well microplate reader
Procedure:
-
Enzyme and Substrate Preparation: Prepare working solutions of AChE, ATC, and DTNB in the phosphate buffer.
-
Inhibitor Dilutions: Prepare a series of dilutions of the organophosphate inhibitor.
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the inhibitor at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding the AChE solution to the wells.
-
Pre-incubation (for determining kᵢₙₐ꜀ₜ and Kᵢ):
-
To determine the kinetic constants, pre-incubate the enzyme with the inhibitor for varying periods before adding the substrate.
-
At each time point, initiate the enzymatic reaction by adding ATC.
-
-
Measurement: Immediately measure the change in absorbance at 412 nm over time using the microplate reader. The rate of the reaction is proportional to the rate of color change.
-
Data Analysis:
-
Plot the initial reaction rates against the inhibitor concentration for each pre-incubation time.
-
The IC50 value will decrease with increasing pre-incubation time.
-
Fit the data to appropriate kinetic models to determine the values of kᵢₙₐ꜀ₜ and Kᵢ. A common method involves plotting the apparent first-order rate constant of inactivation (kₒᵦₛ) against the inhibitor concentration.
-
Experimental Workflow for IC50 Determination
Conclusion
This compound (Echothiophate) is a potent, long-acting irreversible inhibitor of acetylcholinesterase with established efficacy in the treatment of glaucoma. Its potent and long-lasting action provides a clinical advantage in terms of less frequent administration and robust control of intraocular pressure compared to some other miotics like pilocarpine. However, this potency is also associated with a significant side-effect profile, both ocularly and systemically, which is a hallmark of organophosphate compounds.
For researchers and drug development professionals, understanding the comparative potency, efficacy, and safety of different organophosphate inhibitors is crucial. The experimental protocols outlined in this guide provide a framework for generating robust and comparable data to inform the development of new therapeutic agents with improved efficacy and safety profiles. The continued investigation into the structure-activity relationships of these compounds holds promise for the design of more selective and less toxic acetylcholinesterase inhibitors for various therapeutic applications.
References
- 1. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glaucoma - Wikipedia [en.wikipedia.org]
- 3. Species-related differences in the inhibition of brain acetylcholinesterase by paraoxon and malaoxon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Echothiophate iodide ophthalmic Alternatives Compared - Drugs.com [drugs.com]
- 6. mdpi.com [mdpi.com]
Reversibility of Cholinesterase Inhibition: A Comparative Analysis of Phospholine Iodide and Reversible Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reversibility of effects between the long-acting, irreversible cholinesterase inhibitor, Phospholine Iodide (echothiophate iodide), and shorter-acting, reversible cholinesterase inhibitors. Understanding the distinct mechanisms and recovery timelines of these compounds is critical for experimental design and therapeutic development in fields targeting cholinergic neurotransmission.
Executive Summary
This compound Iodide is an organophosphate that forms a stable, covalent bond with the serine residue at the active site of acetylcholinesterase (AChE), leading to essentially irreversible inhibition.[1] The recovery of enzyme function after exposure to such agents is a slow process, primarily dependent on the synthesis of new enzyme molecules. In contrast, reversible inhibitors, such as pyridostigmine and neostigmine, bind to the AChE active site non-covalently.[2] This allows for the dissociation of the inhibitor from the enzyme, leading to a more rapid restoration of its catalytic activity.[2]
Data Presentation
The following table summarizes the time course for the recovery of acetylcholinesterase (AChE) activity following the administration of an irreversible organophosphate inhibitor (soman, as a proxy for this compound Iodide) and the typical duration of action for a reversible inhibitor (pyridostigmine).
Note: The data for the irreversible inhibitor is derived from a study on soman in rats, as direct, time-course recovery data for this compound Iodide from a single comparative study was not available. Soman, like echothiophate, is an organophosphorus compound that causes irreversible inhibition of AChE. The duration of action for pyridostigmine is based on its established clinical pharmacodynamics.
| Time Point | Acetylcholinesterase (AChE) Activity (% of baseline) |
| Irreversible Inhibitor (Soman) [3] | |
| Onset of Action | < 10% |
| 24 hours | < 7% |
| 7 days | ~100% (in Basolateral Amygdala) |
| 14 days | ~100% (in Hippocampus, Piriform Cortex, Prelimbic Cortex) |
| Reversible Inhibitor (Pyridostigmine) | |
| 1-2 hours (Peak Effect) | Significant Inhibition |
| 3-6 hours | Return to Baseline |
Experimental Protocols
Measurement of Acetylcholinesterase Activity (Ellman's Assay)
A widely used method for determining AChE activity in biological samples is the spectrophotometric method developed by Ellman.[4][5][6]
Principle:
This assay measures the activity of AChE through the hydrolysis of the substrate acetylthiocholine. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored compound, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color production is directly proportional to the AChE activity.[7]
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
DTNB (Ellman's Reagent)
-
Acetylthiocholine Iodide (substrate)
-
Sample (e.g., blood plasma, red blood cell lysate, tissue homogenate)
-
Spectrophotometer (plate reader or cuvette-based)
-
96-well plates or cuvettes
Procedure:
-
Sample Preparation:
-
Blood samples should be collected and processed to obtain plasma or red blood cell lysates.
-
Tissue samples should be homogenized in an appropriate buffer and centrifuged to obtain a clear supernatant.
-
-
Reagent Preparation:
-
Prepare a stock solution of DTNB in the phosphate buffer.
-
Prepare a stock solution of acetylthiocholine iodide in deionized water.
-
-
Assay:
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
Sample
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow for temperature equilibration.
-
Initiate the reaction by adding the acetylthiocholine iodide solution to each well.
-
Immediately begin monitoring the change in absorbance at 412 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔAbs/min).
-
Use the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min/mg of protein or mL of sample).
-
Mandatory Visualizations
Signaling Pathway
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. getbodysmart.com [getbodysmart.com]
- 3. A comparison of the efficacy of newly developed reversible inhibitors of acetylcholinesterase with commonly used pyridostigmine as pharmacological pre-treatment of soman-poisoned mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. savemyexams.com [savemyexams.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Unveiling the Specificity of Echothiophate Iodide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the precise inhibitory profile of a compound is paramount. This guide provides a detailed comparison of echothiophate iodide's specificity for acetylcholinesterase (AChE) versus its off-target effects on butyrylcholinesterase (BChE), supported by experimental data and protocols.
Echothiophate iodide is a long-acting, irreversible organophosphate cholinesterase inhibitor.[1] Its primary mechanism of action involves the formation of a stable covalent bond with the serine residue at the active site of cholinesterase enzymes, leading to their inactivation.[1][2] This inhibition results in an accumulation of the neurotransmitter acetylcholine at cholinergic synapses, potentiating its effects.[2] While clinically used for the treatment of glaucoma, its activity is not strictly limited to acetylcholinesterase, the primary enzyme responsible for the degradation of acetylcholine in the nervous system.[1][3] Echothiophate iodide also demonstrates potent inhibition of butyrylcholinesterase (BChE), an enzyme with a broader substrate specificity found in plasma and various tissues.[1][4]
Comparative Inhibitory Potency: A Quantitative Analysis
To objectively assess the specificity of echothiophate iodide, a critical evaluation of its inhibitory potency against both AChE and BChE is necessary. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function. A lower IC50 value indicates a higher potency of the inhibitor.
| Compound | Target Enzyme | IC50 Value (µM) | Selectivity (BChE/AChE) |
| Echothiophate Iodide | AChE | Data not available | Data not available |
| BChE | Data not available | ||
| Donepezil | AChE | 0.0067 | ~345 |
| BChE | 2.31 | ||
| Rivastigmine | AChE | 0.044 | ~0.5 |
| BChE | 0.021 | ||
| Galantamine | AChE | 0.43 | ~15 |
| BChE | 6.45 |
Note: The IC50 values for Donepezil, Rivastigmine, and Galantamine are provided for comparative purposes and are derived from various literature sources. The absence of specific, directly comparable IC50 values for echothiophate iodide highlights a gap in the publicly available data.
Mechanism of Action and Signaling Pathway
Echothiophate iodide's interaction with cholinesterases is an irreversible phosphorylation of the active site serine. This covalent modification effectively renders the enzyme non-functional. The regeneration of enzymatic activity is a slow process, primarily dependent on the de novo synthesis of new enzyme molecules.
Mechanism of echothiophate iodide at the cholinergic synapse.
Experimental Protocols for Specificity Validation
The determination of a compound's specificity for AChE versus BChE is typically achieved through in vitro enzymatic assays. The most common method is the Ellman's assay, a colorimetric method for quantifying cholinesterase activity.
Protocol: Determination of IC50 for AChE and BChE Inhibition using Ellman's Method
1. Materials and Reagents:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Butyrylcholinesterase (from equine serum or human recombinant)
-
Echothiophate iodide (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
2. Experimental Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of enzymes, substrates, DTNB, and the test inhibitor in appropriate buffers.
-
Prepare serial dilutions of the test inhibitor to cover a range of concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well in the specified order:
-
Phosphate buffer
-
Test inhibitor solution at various concentrations (or buffer for control)
-
DTNB solution
-
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
-
Enzyme Reaction Initiation:
-
Add the respective enzyme solution (AChE or BChE) to the wells.
-
Initiate the enzymatic reaction by adding the corresponding substrate (ATCI for AChE, BTCI for BChE).
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color produced by the reaction of thiocholine with DTNB is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of enzyme inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Workflow for determining the IC50 of a cholinesterase inhibitor.
Off-Target Considerations and Concluding Remarks
The potent inhibition of both AChE and BChE by echothiophate iodide underscores its non-selective nature. While its therapeutic effect in glaucoma is primarily mediated through AChE inhibition in the eye, systemic absorption can lead to the inhibition of both enzymes throughout the body, potentially causing adverse effects. For drug development professionals, this lack of specificity is a critical consideration. The ideal cholinesterase inhibitor for many applications would exhibit high selectivity for AChE to minimize off-target effects mediated by BChE inhibition.
References
A Comparative Analysis of Potency: Phospholine (Echothiophate) vs. Other Miotic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency and mechanisms of action of Phospholine (echothiophate iodide) and other prominent miotic agents used in ophthalmic research and clinical practice. The information is supported by experimental data and detailed methodologies to aid in research design and drug development.
Classification and Mechanism of Action
Miotic agents induce constriction of the pupil (miosis) and are broadly classified into two categories based on their interaction with the cholinergic nervous system, which regulates the iris sphincter and ciliary muscles.
-
Direct-Acting Cholinergic Agonists: These agents, such as Pilocarpine and Carbachol , directly bind to and activate muscarinic receptors on target cells, mimicking the effect of acetylcholine.[1] Their action is independent of endogenous acetylcholine release.[1]
-
Indirect-Acting Agents (Anticholinesterases): These agents increase the synaptic concentration of acetylcholine by inhibiting acetylcholinesterase (AChE), the enzyme responsible for its degradation.[2][3] This class is further divided into:
-
Irreversible Inhibitors: This compound (Echothiophate) is a potent organophosphate that forms a stable, covalent bond with AChE.[2][4] This inactivation of the enzyme is long-lasting, as restoration of function requires the synthesis of new enzyme molecules.[5]
-
Reversible Inhibitors: Physostigmine binds reversibly to AChE, leading to a shorter duration of action compared to irreversible inhibitors.[1]
-
The signaling pathway below illustrates the distinct mechanisms. Direct-acting agents bypass the synapse to directly stimulate the muscle's muscarinic receptors. In contrast, indirect-acting agents like this compound block AChE, causing acetylcholine to accumulate in the synapse and repeatedly stimulate these receptors.
Comparative Potency and Pharmacokinetics
The potency of a miotic agent is determined by its mechanism, duration of action, and efficacy in producing a physiological response, such as reducing intraocular pressure (IOP). This compound's irreversible inhibition of AChE makes it one of the most potent and long-acting miotics available.[4][6]
Table 1: Pharmacokinetic Properties of Selected Miotic Agents
| Agent | Class | Onset of Miosis | Peak IOP Reduction | Duration of Action |
|---|---|---|---|---|
| This compound (Echothiophate) | Irreversible AChE Inhibitor | Within 60 minutes | ~24 hours | Days to weeks |
| Physostigmine | Reversible AChE Inhibitor | 20-30 minutes | 1-4 hours | 12-36 hours |
| Pilocarpine | Direct-Acting Agonist | 10-30 minutes | 2-4 hours | 4-8 hours |
| Carbachol | Direct-Acting Agonist | 10-20 minutes | 2-4 hours | Up to 8 hours |
Data compiled from multiple sources.[1]
The clinical efficacy, particularly in glaucoma management, underscores the differences in potency. Studies have shown that the powerful, long-acting cholinesterase inhibitors like this compound can produce a more reliable and sustained reduction in diurnal IOP compared to direct-acting agents like pilocarpine.[1] In a study of patients whose IOP was uncontrolled with pilocarpine or carbachol, switching to echothiophate iodide resulted in a statistically significant improvement in pressure control in 60% of cases.[7]
Table 2: Comparative Efficacy Data on Intraocular Pressure (IOP) Reduction
| Agent(s) | Study Type | Key Finding | Reference |
|---|---|---|---|
| Echothiophate (0.06%) vs. Pilocarpine (4%) | Clinical Comparison | Echothiophate-treated eyes showed IOP peaks >24 mmHg in only 20% of cases, compared to 70% in pilocarpine-treated eyes, indicating better diurnal control. | [1] |
| Echothiophate after Pilocarpine/Carbachol | Retrospective Clinical Study | 60% of patients with uncontrolled IOP on pilocarpine or carbachol showed a significant improvement in pressure control after switching to echothiophate. | [7] |
| Pilocarpine vs. Latanoprost & Timolol | Preclinical (Rabbit Model) | In a steroid-induced hypertension model, the peak IOP-lowering effect of pilocarpine was 25.65%, compared to 35.06% for latanoprost and 34.21% for timolol. | [8] |
| Carbachol (Miostat) vs. Other Agents | Post-Cataract Surgery | Intraocular carbachol was the most effective agent in controlling postoperative IOP spikes compared to pilocarpine gel, timolol, and others. |[9] |
Experimental Protocols
Assessment of Miotic Potency using Automated Pupillometry
This protocol describes a standardized method for quantifying the miotic effects of topical ophthalmic agents in a research setting.
1. Objective: To obtain precise, quantitative measurements of pupillary diameter changes in response to a miotic agent over a specified time course.
2. Apparatus: A handheld, automated pupillometer capable of measuring pupil diameter, latency, and constriction velocity in millimeters. The device should have an integrated light stimulus and infrared camera.
3. Experimental Workflow:
4. Detailed Procedure:
-
Subject Preparation: The subject is seated comfortably in a room with controlled, low ambient lighting. A period of dark adaptation (e.g., 3-5 minutes) is allowed to establish a stable baseline pupil size.[10]
-
Baseline Measurement: Using the pupillometer, a baseline pupillary light reflex (PLR) and resting pupil diameter are recorded for both eyes according to the device manufacturer's instructions.[11] This typically involves centering the device over the eye until a green indicator confirms focus, at which point the device automatically measures the pupil.[11]
-
Drug Administration: A single drop of the test agent (e.g., this compound 0.125%) or a placebo vehicle is instilled into the cul-de-sac of one eye.
-
Post-instillation Measurement: At predefined time points (e.g., 15, 30, 60, 90, 120, 240 minutes) post-instillation, the pupil diameter of both eyes is measured again using the same procedure. The contralateral eye serves as an internal control.
-
Data Analysis: The primary outcome is the change in resting pupil diameter from baseline at each time point. Data can be expressed as absolute change in mm or as a percentage of constriction. These values can be used to plot a time-response curve and, if multiple concentrations are tested, to determine dose-response relationships (e.g., ED50).
Logical Relationships: A Classification of Miotic Agents
The following diagram illustrates the classification hierarchy of the miotic agents discussed, providing a clear visual summary of their relationships based on mechanism of action.
Conclusion
This compound (echothiophate) distinguishes itself from other miotic agents primarily through its mechanism and resulting potency. As an irreversible acetylcholinesterase inhibitor, it provides a powerful and sustained miotic effect and reduction in intraocular pressure that surpasses that of reversible inhibitors and direct-acting agonists.[1][4] This high potency is a direct consequence of the long-lasting accumulation of acetylcholine in the ocular synapses.[5] While this makes it a valuable agent for cases of glaucoma refractory to other treatments, its potency also necessitates careful consideration of its systemic absorption and potential for cholinergic side effects.[1][7] The comparative data and experimental frameworks provided in this guide are intended to assist researchers in designing and interpreting studies involving this potent class of compounds.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Echothiophate Iodide? [synapse.patsnap.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Intraocular pressure response to the replacement of pilocarpine or carbachol with echothiophate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the postoperative intraocular pressure with Betagan, Betoptic, Timoptic, Iopidine, Diamox, Pilopine Gel, and Miostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A rapid pupillometry protocol for clinical use: Effect of age and test-retest repeatability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static1.squarespace.com [static1.squarespace.com]
Safety Operating Guide
Proper Disposal of Phospholine (Echothiophate Iodide): A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring Safety and Compliance in the Disposal of Phospholine
This compound (echothiophate iodide) is a potent organophosphate and an irreversible cholinesterase inhibitor, demanding meticulous handling and disposal procedures to mitigate risks to personnel and the environment.[1][2][3] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound, from initial handling to final waste management. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This is due to its classification as a Category 3 acute oral toxicant.[1]
Essential Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powder form to avoid inhalation.[1] |
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and water.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do NOT induce vomiting. Seek immediate medical attention.
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations. Under no circumstances should it be disposed of down the drain or in regular trash.[4][5]
Protocol for Unused or Expired this compound Solution:
-
Segregation and Labeling:
-
Treat all unused or expired this compound as hazardous waste.
-
Keep the material in its original, tightly closed container.[5]
-
Ensure the container is clearly labeled as "Hazardous Waste - this compound (Echothiophate Iodide)" and includes the date of disposal initiation.
-
-
Waste Collection:
-
Place the labeled container in a designated, secure area for hazardous chemical waste. This area should be well-ventilated and away from incompatible materials.[5]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The primary recommended disposal methods for organophosphates like this compound are:
-
Protocol for Empty Containers and Packaging:
-
Decontamination:
-
Triple-rinse the empty container with a suitable solvent (e.g., water, as this compound is water-soluble).
-
Collect the rinsate as hazardous waste and combine it with the unused this compound waste stream.
-
-
Container Disposal:
III. Spill Management Protocol
In the event of a this compound spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Secure the Area:
-
Alert personnel in the immediate vicinity and restrict access to the spill area.[1]
-
-
Don Appropriate PPE:
-
Wear the full PPE as outlined in the safety and handling section before attempting to clean the spill.
-
-
Contain and Clean the Spill:
-
For solid (powder) spills: Gently cover the spill with a damp cloth or use a HEPA-filtered vacuum to avoid generating dust.[1]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place all contaminated materials (absorbents, cloths, etc.) into a labeled, sealable hazardous waste container.[1]
-
-
Decontaminate the Area:
-
Thoroughly clean the spill area with a suitable detergent and water.
-
Collect the cleaning solution as hazardous waste.
-
-
Dispose of Contaminated Materials:
-
All materials used in the cleanup must be disposed of as hazardous waste through your institution's EHS program.
-
IV. Quantitative Data Summary
While specific quantitative parameters for disposal are determined by licensed facilities, the following data is pertinent to the handling and storage of this compound:
| Parameter | Value | Reference |
| Storage (before mixing) | Refrigerate | [4] |
| Storage (after mixing) | Room temperature | [4] |
| Shelf-life (after mixing) | Discard after 4 weeks | [4] |
| Acute Oral Toxicity | Category 3 | [1] |
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
VI. Signaling Pathway of this compound (For Informational Context)
To underscore the hazardous nature of this compound, it is crucial to understand its mechanism of action. This compound is an organophosphate that acts as an irreversible inhibitor of acetylcholinesterase (AChE).
Caption: Mechanism of this compound's irreversible inhibition of AChE.
By adhering to these rigorous disposal procedures, laboratory professionals can ensure a safe working environment, protect environmental integrity, and maintain full regulatory compliance. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Phospholine Iodide
For researchers, scientists, and drug development professionals, the safe handling of potent compounds like Phospholine Iodide (echothiophate iodide) is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Immediate Safety and Handling Protocols
This compound Iodide is a potent organophosphate and an irreversible acetylcholinesterase inhibitor.[1][2] Systemic absorption can occur through inhalation, ingestion, and skin or eye contact, leading to serious health effects.[3] Strict adherence to safety protocols is therefore critical.
Personal Protective Equipment (PPE)
A comprehensive assessment of your specific laboratory conditions is necessary to ensure adequate protection. The following table summarizes the recommended PPE for handling this compound Iodide.
| PPE Category | Minimum Requirement | Recommended for Higher Risk Operations |
| Hand Protection | Double-gloving with nitrile gloves. | Chemical-resistant gloves (e.g., butyl rubber or Viton™). |
| Eye Protection | Safety glasses with side shields. | Chemical splash goggles. |
| Face Protection | None required for routine handling of small quantities. | Face shield (in addition to goggles) when there is a splash hazard. |
| Body Protection | A lab coat. | A chemical-resistant apron or suit for larger quantities or spill cleanup. |
| Respiratory Protection | Not generally required for handling small, non-aerosolized quantities in a well-ventilated area. | A NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter for operations that may generate dusts or aerosols, or during spill cleanup. |
Safe Handling Practices
-
Ventilation: Always handle this compound Iodide in a well-ventilated area. For procedures that may generate dust or aerosols, a certified chemical fume hood is required.
-
Avoid Contamination: Do not touch the container tip to any surface to avoid contamination.[4] Wash hands thoroughly with soap and water after handling.[5]
-
Storage: Before reconstitution, store this compound Iodide in a refrigerator (2°C to 8°C).[5] After reconstitution, store at room temperature (approximately 25°C) and discard any unused solution after 4 weeks.[5] Do not refrigerate the reconstituted solution.[5]
Emergency Procedures: In Case of Exposure
Immediate action is crucial in the event of an exposure to this compound Iodide.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek immediate medical attention.[3] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3] |
Spill and Waste Management
Proper management of spills and waste is essential to prevent environmental contamination and accidental exposure.
Spill Cleanup
For small spills of solid this compound Iodide, carefully collect the material using a method that avoids dust generation, such as with a damp cloth or a HEPA-filtered vacuum.[6] For liquid spills, absorb the material with an inert, non-combustible absorbent material. Place all contaminated materials into a sealed, labeled container for disposal.
Deactivation and Disposal Plan
Due to its toxicity, this compound Iodide waste should be chemically deactivated before disposal. Organophosphates like echothiophate iodide can be detoxified through alkaline hydrolysis.[7][8]
Experimental Protocol: Alkaline Hydrolysis for Deactivation of this compound Iodide Waste
This protocol is intended for the deactivation of small quantities of this compound Iodide waste generated in a laboratory setting.
Materials:
-
This compound Iodide waste (aqueous solution or solid)
-
1 M Sodium Hydroxide (NaOH) solution
-
pH indicator strips or a calibrated pH meter
-
Stir plate and stir bar
-
Appropriate glass container for the reaction (e.g., beaker or Erlenmeyer flask)
-
Personal Protective Equipment (as outlined in the PPE table)
Procedure:
-
Preparation: Perform this procedure in a certified chemical fume hood. Ensure all necessary PPE is worn.
-
Dilution: If deactivating a solid, dissolve it in water to create a dilute aqueous solution (e.g., <1% w/v). For existing aqueous waste, ensure it is not overly concentrated.
-
Basification: While stirring, slowly add 1 M NaOH solution to the this compound Iodide waste.
-
pH Adjustment: Monitor the pH of the solution using pH strips or a pH meter. Continue adding NaOH until the pH is between 12 and 13.
-
Reaction: Allow the solution to stir at room temperature for at least 24 hours to ensure complete hydrolysis of the organophosphate ester bonds.
-
Neutralization: After the 24-hour reaction period, neutralize the solution by slowly adding a suitable acid (e.g., 1 M hydrochloric acid) until the pH is between 6 and 8.
-
Disposal: The neutralized, deactivated solution can now be disposed of in accordance with local, state, and federal regulations. It is generally acceptable to dispose of small quantities of neutralized aqueous waste down the drain with copious amounts of water, but always confirm your institution's specific policies.
Diagram: Safe Handling and Disposal Workflow for this compound Iodide
Caption: A logical workflow for the safe handling and disposal of this compound Iodide.
Chemical Incompatibility
While specific chemical incompatibility data for echothiophate iodide is not extensively documented in readily available literature, as an organophosphate, it should be kept away from strong oxidizing agents and strong acids. Contact with strong acids could potentially lead to the release of toxic fumes.
By implementing these safety and logistical protocols, researchers can confidently work with this compound Iodide, ensuring a safe laboratory environment and the advancement of scientific discovery.
References
- 1. Echothiophate Iodide | C9H23INO3PS | CID 10547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Echothiophate - Wikipedia [en.wikipedia.org]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pfe-pfizercom-prod.s3.amazonaws.com [pfe-pfizercom-prod.s3.amazonaws.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Alkaline hydrolysis of organophosphorus pesticides: the dependence of the reaction mechanism on the incoming group conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
